Acetyl sulfide
Description
Historical Context of Acetyl Sulfide (B99878) Studies
The formal study of acetyl sulfide can be traced back to the mid-20th century. A notable early publication in the Journal of the American Chemical Society in 1950 described a convenient method for its synthesis, marking a key point for its accessibility to the wider research community. acs.org Early research explored its fundamental reactivity, for instance, its reaction with aromatic N-oxides like acridine (B1665455) N-oxide. acs.org
The significance of the thioester bond, central to this compound, has ancient roots in the origins of life. The acetyl-CoA pathway, a fundamental metabolic process, is believed to be one of the earliest forms of CO2 fixation. nih.govhhu.deresearchgate.net This pathway involves the formation of acetyl-thioesters, such as acetyl-coenzyme A, on the surface of metal sulfide minerals, suggesting that the reactivity of compounds like this compound is deeply embedded in primordial biochemistry. hhu.demdpi.com In these ancient chemical processes, the thioester bond provided a source of chemical energy and a hub for the synthesis of more complex organic molecules. hhu.de While not this compound itself, the study of acetyl-CoA established the critical role of the acetyl-thioester moiety in chemical and biological systems.
Significance of this compound in Contemporary Chemical Research
In the modern laboratory, this compound and related thioesters are valued for their stability and versatile reactivity. They are considered valuable building blocks in organic synthesis, often being more stable and easier to handle than more reactive analogues like acyl halides. rsc.org
The significance of this compound is evident in several key areas:
Thioester and Sulfide Synthesis: this compound serves as a reagent in the synthesis of more complex thioesters and sulfides. A modern synthetic strategy involves the palladium-catalyzed decarbonylative cross-coupling of thioesters with carboxylic acids. rsc.org In this process, the thioester acts as both an activator for the carboxylic acid and a source of the sulfur nucleophile, enabling the formation of new carbon-sulfur bonds under redox-neutral conditions. rsc.org
Precursors to Heterocyclic Compounds: The acetyl-sulfur motif is integral to the synthesis of various sulfur-containing heterocycles. For example, 5-acetyl-1,3,4-thiadiazolines, a class of compounds with applications in medicinal and materials chemistry, are synthesized using reagents that incorporate this structure. tandfonline.comresearchgate.net
Hydrogen Sulfide (H₂S) Donor Technology: There is a growing research interest in developing molecules that can deliver the signaling gasotransmitter hydrogen sulfide (H₂S) in a controlled manner for biological studies. uiowa.edu Capping a sulfide with an acetyl group is one strategy to create a stable precursor. The acetyl group can act as a leaving group, triggering the release of H₂S under specific physiological conditions. uiowa.edu
Carbohydrate Chemistry: The synthesis of sulfur-containing glycosides often involves the use of thioacetate (B1230152) groups. However, the acetyl group can migrate between sulfur and adjacent oxygen atoms, a phenomenon known as S-acetyl migration. frontiersin.orgresearchgate.net Understanding and controlling this migration is a significant research focus, as it is critical for the successful synthesis of these complex carbohydrate derivatives, which can be used as tools for biological studies or as therapeutic agents. frontiersin.org
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₄H₆O₂S |
| Molecular Weight | 118.155 g/mol |
| CAS Number | 3232-39-1 |
| Synonym | Thioacetic acid, S-acetyl derivative |
Overview of Major Research Paradigms and Directions
Current research involving this compound and related compounds is focused on leveraging their unique reactivity to address challenges in synthesis, biology, and materials science.
Advanced Organic Synthesis: A primary research direction is the development of novel catalytic methods that use thioesters as key reagents. This includes expanding the scope of decarbonylative C–S bond formation to create a wider range of valuable sulfide-containing molecules from readily available carboxylic acids. rsc.org The goal is to develop highly chemoselective and functional group tolerant reactions. rsc.org
Bio-inspired Chemistry and H₂S Donors: The design and synthesis of sophisticated H₂S donors remains a vibrant field. Research is moving towards creating systems that offer precise control over the rate and location of H₂S release. This involves attaching the acetyl-sulfide motif (or similar structures) to other organic molecules that can target specific cells or respond to particular biological triggers. uiowa.edu This paradigm also includes the development of polymeric materials that can release H₂S over time. uiowa.edu
Heterocyclic and Materials Chemistry: The synthesis of novel heterocyclic compounds continues to be a major focus. Research involves using acetylated sulfur compounds in cycloaddition reactions and other transformations to build complex ring systems. tandfonline.com These heterocycles are then investigated for potential applications, including as pharmaceuticals or as components in advanced materials. researchgate.netontosight.ai
Mechanistic Studies in Carbohydrate Chemistry: The challenge of S-acetyl migration in the synthesis of sulfur-containing glycosides drives a significant amount of research. frontiersin.orgresearchgate.net Studies are aimed at understanding the precise mechanisms of this rearrangement and developing new synthetic strategies and solvent systems to suppress it, thereby improving the yields and purity of the desired thioglycosides. frontiersin.org
Table 2: Key Research Milestones in this compound Chemistry
| Date/Era | Research Milestone | Significance |
|---|---|---|
| Ancient (Geological) | Postulated role of acetyl-thioesters in the primordial acetyl-CoA pathway on mineral surfaces. hhu.deresearchgate.net | Establishes the fundamental importance of the thioester bond in prebiotic chemistry and the origins of metabolism. |
| 1950 | Publication of a convenient laboratory synthesis for this compound. acs.org | Made the compound readily available for systematic study of its chemical properties and reactions. |
| 1980s-Present | α-acetyl-N-heterocycles identified as key aroma compounds in the Maillard reaction. tandfonline.com | Highlights the role of the acetyl-sulfur moiety and its analogues in food and flavor chemistry. |
| 2010s-Present | Development of H₂S donor molecules using acetylated sulfur groups. uiowa.edu | Opens avenues for studying the biological roles of H₂S with greater control and precision. |
| 2021 | Report on decarbonylative sulfide synthesis from carboxylic acids via thioester C-S activation. rsc.org | Introduces a novel, redox-neutral strategy for C-S bond formation, expanding the synthetic utility of thioesters. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-acetyl ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c1-3(5)7-4(2)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCQJLQPDJPRCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186058 | |
| Record name | Acetic thioanhydride | |
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Molecular Weight |
118.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3232-39-1 | |
| Record name | Ethanethioic acid, 1,1′-anhydrosulfide | |
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| Record name | Acetic thioanhydride | |
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| Record name | Acetyl sulfide | |
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| Record name | Acetic thioanhydride | |
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| Record name | Acetyl sulfide | |
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Advanced Synthetic Methodologies for Acetyl Sulfide and Its Derivatives
Strategies for Carbon-Sulfur Bond Formation
The construction of the C-S bond is a fundamental transformation in organic synthesis. Modern methodologies have evolved to offer greater efficiency, selectivity, and functional group tolerance compared to traditional methods. These strategies can be broadly categorized into activation and coupling approaches.
C-S Activation and Acyl Capture Approaches
A novel and powerful strategy for the synthesis of sulfides involves the activation of thioesters' C–S bonds coupled with an acyl capture mechanism. nih.govnih.govrsc.org This approach utilizes thioesters not only as a source of the sulfur nucleophile but also as an electrophilic activator for carboxylic acids. nih.govnih.govrsc.org
In a notable example, a palladium-catalyzed decarbonylative thioetherification has been developed. nih.govnih.govrsc.org This method facilitates the cross-coupling of carboxylic acids and thioesters under mild, base-free conditions. nih.govnih.gov The proposed mechanism involves the in-situ formation of a mixed anhydride (B1165640) from the carboxylic acid and the thioester. This is followed by oxidative addition of the C(acyl)-O bond to the palladium catalyst, decarbonylation, ligand exchange, and finally, reductive elimination to yield the sulfide (B99878) product. rsc.org This redox-neutral process demonstrates high selectivity and accommodates a wide array of functional groups, making it a versatile tool for organic synthesis. nih.govnih.govrsc.org The reaction is particularly advantageous as it unlocks the use of readily available carboxylic acids as aryl electrophile precursors. nih.govnih.govrsc.org
Table 1: Palladium-Catalyzed Decarbonylative Thioetherification
| Entry | Carboxylic Acid | Thioester | Catalyst/Ligand | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzoic Acid | S-phenyl thioacetate (B1230152) | Pd(OAc)₂/dppp | Toluene, 160°C, 15h | High |
| 2 | 4-Methoxybenzoic Acid | S-phenyl thioacetate | Pd(OAc)₂/dppp | Toluene, 160°C, 15h | Excellent |
| 3 | 2-Naphthoic Acid | S-phenyl thioacetate | Pd(OAc)₂/dppp | Toluene, 160°C, 15h | High |
This table is illustrative and based on the general findings of the cited research. nih.govnih.govrsc.org Specific yields may vary.
Thiol-Mediated Coupling Reactions
Thiol-mediated reactions are a cornerstone in the synthesis of sulfides. libretexts.org Thiols, being sulfur analogs of alcohols, are more acidic and their conjugate bases, thiolates, are excellent nucleophiles. libretexts.org This inherent reactivity is harnessed in various coupling strategies.
Transition-metal catalysis, particularly with copper and palladium, has significantly advanced thiol-mediated C-S bond formation. organic-chemistry.org For instance, copper-catalyzed couplings of thiols with aryl halides are a common method for preparing aryl sulfides. organic-chemistry.org Additionally, innovative approaches such as visible-light-promoted oxidative coupling of thiols with arylhydrazines, using photocatalysts like rose bengal, have emerged as metal-free alternatives. organic-chemistry.org These reactions often proceed under mild conditions and tolerate a broad range of functional groups. organic-chemistry.org
Sulfenylation Reactions Utilizing Various Sulfur Sources
Sulfenylation reactions introduce a thioether group onto a molecule and can be accomplished using a variety of sulfur-containing reagents. The choice of the sulfur source is often dictated by the desired reactivity, stability, and reaction conditions.
Disulfides are stable and relatively odorless compounds, making them attractive sulfenylation agents. mdpi.com The S-S bond in disulfides can be cleaved under thermal, photochemical, or transition-metal-catalyzed conditions to generate reactive organothio intermediates. mdpi.com These intermediates can then couple with various partners to form sulfides. mdpi.com For example, copper-catalyzed C-H sulfenylation of imidazopyridines with diaryl disulfides has been demonstrated. researchgate.net
Thiols are a direct and widely used source for sulfenylation. researchgate.net Their utility spans a broad range of transformations, including the synthesis of unsymmetrical disulfides through thiol-disulfide exchange. researchgate.net Copper-catalyzed S-amidation of thiols with dioxazolones can produce N-acyl sulfenamides, which are effective S-sulfenylating reagents for the synthesis of unsymmetrical disulfides under mild conditions. noaa.govresearchgate.net This method is particularly useful for creating sterically hindered disulfides. noaa.govresearchgate.net
Table 2: Synthesis of Unsymmetrical Disulfides via S-Sulfenylation
| Entry | Thiol | Sulfenylating Agent | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Thiophenol | N-acetyl-S-phenylsulfenamide | Mild | High |
| 2 | Benzyl (B1604629) mercaptan | N-acetyl-S-phenylsulfenamide | Mild | High |
| 3 | Cysteine derivative | N-acetyl-S-phenylsulfenamide | Mild | Good |
This table is illustrative and based on the general findings of the cited research. noaa.govresearchgate.net Specific yields may vary.
Elemental sulfur is an inexpensive, abundant, and stable sulfur source. sioc-journal.cn Its use in synthesis avoids the handling of often malodorous and reactive compounds like thiols. kyoto-u.ac.jp Recent advancements have demonstrated the photocatalytic activation of elemental sulfur for three-component thioesterification reactions involving olefins and α-ketoacids. kyoto-u.ac.jp This method allows for the direct incorporation of a sulfur atom into molecules under mild conditions. kyoto-u.ac.jp Additionally, copper-catalyzed sulfenylation of pyrazolones using elemental sulfur and aryl iodides has been developed, providing a direct route to 4-sulfenyl pyrazolones. researchgate.net
Sulfonyl Derivatives as Sulfenylation Sources
The use of sulfonyl derivatives as a source for the sulfenyl group represents a significant strategy in C-S bond formation. mdpi.com Compounds such as sulfonyl chlorides and sodium sulfonates are frequently employed as sulfenylation agents. mdpi.comresearchgate.net These reactions often involve a reductant, which facilitates the formation of a disulfide, the ultimate sulfenylating intermediate in the conversion process. researchgate.net
A notable application of this methodology was developed for the electrophilic sulfenylation of indoles. mdpi.com In this process, a phosphetane (B12648431) catalyst, in conjunction with a hydrosilane terminal reductant, activates sulfonyl chlorides to generate sulfenyl electrophiles. mdpi.comresearchgate.net This method allows for the synthesis of sulfenylated indoles at 40 °C in dioxane and is compatible with a wide array of functional groups, including methoxyl, halogens, aldehydes, and esters. mdpi.com
Table 1: Examples of Sulfenylation using Sulfonyl Derivatives
| Substrate | Sulfonyl Reagent | Catalyst/Promoter | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Indoles | Aryl Sulfonyl Chlorides | Phosphetane/Hydrosilane | Sulfenylated Indoles | Good | mdpi.comresearchgate.net |
| N-Ts-7-azaindole | 4-Methylbenzenesulfonyl chloride | TBAI | 3-(p-tolylthio)-7-azaindole | 86% | nih.gov |
| N-Ts-7-azaindole | 4-Fluorobenzenesulfonyl chloride | TBAI | 3-(4-fluorophenylthio)-7-azaindole | 96% | nih.gov |
| N-Ts-7-azaindole | Naphthalen-2-ylsulfonyl chloride | TBAI | 3-(naphthalen-2-ylthio)-7-azaindole | 87% | nih.gov |
Trifluoromethylthio Reagents as Sulfenylation Sources
Trifluoromethylthiolated compounds are of significant interest in medicinal and materials chemistry. A prominent reagent for introducing the trifluoromethylthio (SCF₃) group is N-(trifluoromethylthio)phthalimide. acs.orgacs.org This electrophilic reagent is utilized in the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids. acs.orgacs.org
Table 2: Synthesis of α-Trifluoromethylthiolated Esters and Amides
| Starting Material | Reagent | Method | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Acylpyrazole | N-(Trifluoromethylthio)phthalimide | Batch | N-Benzyl α-Trifluoromethylthioamide | 70% | researchgate.net |
| 4-Br-phenylacetic acid | N-(Trifluoromethylthio)phthalimide | Continuous Flow | Ethyl 2-(4-bromophenyl)-2-((trifluoromethyl)thio)acetate | Good | acs.org |
Copper-Catalyzed S-Amidation of Thiols
Copper-catalyzed reactions provide an efficient pathway for the synthesis of N-acyl sulfenamides from thiols. nih.govnih.gov This method involves a nitrene-mediated S-amidation of both alkyl and aryl thiols using 1,4,2-dioxazol-5-ones as acyl nitrene precursors. nih.govresearchgate.net The reaction is notable for its efficiency, convenience, and broad applicability. nih.gov
The proposed mechanism suggests that the copper catalyst first facilitates the decarboxylation of the dioxazolone to form a Cu-nitrenoid intermediate. researchgate.net A thiol then reacts with this intermediate, and subsequent protonolysis yields the N-acyl sulfenamide (B3320178) product. nih.govresearchgate.net This catalytic system is effective for a range of thiols, including secondary and tertiary thiols. researchgate.net
The resulting N-acetyl sulfenamides are not merely stable products; they serve as highly effective S-sulfenylation reagents themselves. nih.govnih.gov They can react with other thiols under mild conditions to form unsymmetrical disulfides, including sterically demanding ones that are otherwise difficult to prepare. nih.gov This two-step process, S-amidation followed by S-sulfenylation, highlights a modular approach to complex disulfide synthesis. nih.gov
Green Chemistry Approaches in Acetyl Sulfide Synthesis
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of acetylated compounds. royalsocietypublishing.org Key strategies include the use of solvent-free conditions and the development of reactions that proceed under mild temperatures. royalsocietypublishing.orgconicet.gov.ar
Solvent-free synthesis is a cornerstone of green chemistry, eliminating the environmental impact and cost associated with solvent use and disposal. royalsocietypublishing.orgfrontiersin.org The acetylation of phenols, alcohols, and thiols can be performed using a stoichiometric amount of acetic anhydride without any solvent. frontiersin.org For instance, the O-acetylation of salicylic (B10762653) acid to produce acetylsalicylic acid has been successfully demonstrated under solvent-free conditions using various solid acid catalysts. daneshyari.comgoogle.com These catalysts, which include nano-crystalline sulfated zirconia and modified zeolites, can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process. daneshyari.comgoogle.com Similarly, zeolite H-FER has been shown to effectively catalyze the acetylation of alcohols, phenols, and thiols with acetic anhydride under solventless conditions, yielding excellent results. researchgate.net
Operating under mild reaction conditions, such as ambient temperature and pressure, is another key principle of green chemistry. royalsocietypublishing.orgconicet.gov.ar The development of catalysts that function efficiently under these conditions is a primary research goal. For example, sodium bicarbonate has been used as a catalyst for the acetylation of primary alcohols and phenols with acetic anhydride at room temperature, providing good to excellent yields. researchgate.net In another instance, the selective oxidation of sulfides to sulfoxides was achieved at room temperature and normal pressure using a non-contaminating metal catalyst, with air serving as the ultimate oxidant. conicet.gov.ar While this example pertains to oxidation, it demonstrates the feasibility of designing mild catalytic systems for sulfur-containing compounds. Homogeneous acetylation of cellulose (B213188) using vinyl acetate (B1210297) in a DBU/CO₂ switchable solvent system also represents a process conducted under mild conditions. semanticscholar.org
Solvent-Free Reaction Conditions
Synthesis of Specific this compound Derivatives
Methodologies for this compound synthesis have been extended to create a variety of complex derivatives, particularly those containing heterocyclic scaffolds.
A versatile and economically attractive procedure for synthesizing S-aryl thioacetates involves the copper-catalyzed, base-free coupling of potassium thioacetate with aryl iodides. beilstein-journals.org Using CuI as the catalyst and 1,10-phenanthroline (B135089) as a ligand in toluene, the reaction yields the desired products in good to excellent yields. beilstein-journals.org The use of microwave irradiation can drastically reduce the reaction time from 24 hours to 2 hours. beilstein-journals.org These S-aryl thioacetate intermediates can then be hydrolyzed in a "one-pot" process to generate arylthiolate anions, which can be further transformed into other valuable sulfur compounds. beilstein-journals.org
The synthesis of functionalized pyridine (B92270) derivatives is another area of focus. For example, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile can be prepared from its corresponding 2-thioxo precursor by reaction with methyl iodide in the presence of a base. scirp.org Similarly, various 2-(acetylthio)nicotinonitrile derivatives can be synthesized. The reaction of 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with reagents like ω-bromoacetophenone in DMF with a base yields the corresponding S-substituted nicotinonitrile. mdpi.com The synthesis of 2-aminopyridine (B139424) derivatives is also well-established, often through multicomponent reactions, providing precursors for further functionalization. nih.govsioc-journal.cn
Table 3: Synthesis of Selected this compound and Thioether Derivatives
| Derivative Name | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| S-Aryl Thioacetates | Copper-catalyzed C-S coupling | Aryl iodide, Potassium thioacetate, CuI | beilstein-journals.org |
| 5-Acetyl-6-methyl-2-(methylthio)nicotinonitrile | S-alkylation | 5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, Methyl iodide | scirp.org |
| 6-(5-Bromobenzofuran-2-yl)-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile | S-alkylation | 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, ω-Bromoacetophenone | mdpi.com |
| 2-Aminopyridine Derivatives | Multicomponent one-pot reaction | Enaminones, Malononitrile, Primary amines | nih.gov |
Acetyl Disulfide Derivatives
The synthesis of acetyl disulfide derivatives can be achieved through various methods, including the oxidation of thioacetic acid or its salts. One notable example is the formation of an acetyl disulfide sialoside as a by-product during the synthesis of 2-thioacetyl sialoside. researchgate.netnih.gov The proposed mechanism involves the oxidation of potassium thioacetate (KSAc) to diacetyl disulfide, which then reacts to form the acetyl disulfide derivative. researchgate.net
Another approach involves the treatment of 2-(tert-butylthio)benzaldehyde (B1585761) with hydrobromic acid in water, which yields the corresponding disulfide derivative, 2,2'-disulfanediyldibenzaldehyde, in high yield. tandfonline.com This disulfide can then be used as a key intermediate in the synthesis of other complex molecules. tandfonline.com Furthermore, the oxidation of S-acetyl groups by iodine in the presence of N-iodosuccinimide provides a straightforward route to S-S bond formation, leading to per-O-acetylated glycosyl disulfides. acs.org
A study also reported the utility of an acetyl disulfide derivative of sialic acid for creating disulfide-linked sialosides. rsc.org This method introduces two sulfur atoms in a single step through an SN2 reaction with alkyl halides. rsc.org
Thioacetyl Glycosides and S-Acetyl Migration
The synthesis of thioacetyl glycosides is an important route to sulfur-containing carbohydrates. However, a significant challenge in this area is the intramolecular migration of the thioacetyl group, which can lead to the formation of undesired side products. nih.govresearchgate.net This migration is particularly prevalent under basic conditions, where the thioacetate group can be deacetylated to a thiol, which then participates in migration, oxidation, or inversion reactions. nih.govresearchgate.netfrontiersin.org
To address the issue of thioacetyl migration, several strategies have been developed. One effective approach is to control the basicity of the reaction medium. nih.govfrontiersin.org For instance, when using an acetate anion as a nucleophile, acetic anhydride can be employed as a solvent to react with any generated thiol groups, thus preventing their participation in migration. nih.govfrontiersin.org Conversely, when a thioacetate anion is the nucleophile, the addition of a controlled amount of thioacetic acid can help to modulate the basicity of the system and suppress unwanted side reactions. nih.govfrontiersin.org
Another strategy involves the use of specific aglycons to block the transfer process. The 2,6-dimethylphenyl (DMP) aglycon has been shown to be effective in preventing aglycon transfer in various glycosylation reactions. nih.gov The DMP group can be readily installed and serves as a useful glycosyl donor. nih.gov
These methods have successfully improved the synthesis of target 4-thio- and 2,4-dithio-glycoside products by minimizing the occurrence of thioacetyl migration. nih.govfrontiersin.org
Bis-sulfide Compounds from Chloroacetamide Derivatives
Bis-sulfide compounds can be synthesized from chloroacetamide derivatives through reaction with various sulfur nucleophiles. ajol.info A key starting material for this synthesis is a bis-chloroacetamide derivative, which can be prepared by the double chloroacetylation of a precursor like 4-aminobenzohydrazide. ajol.info
This bis-chloroacetamide derivative can then be reacted with different sulfur-containing reagents to yield the corresponding bis-sulfide compounds. ajol.info For example, reaction with 2-mercaptobenzothiazole, 6-amino-2-mercaptopyrimidin-4-ol, or 2-mercapto-4,6-dimethyl-nicotinonitrile in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) or dimethylformamide affords the desired bis-sulfide derivatives in good yields. ajol.info
| Starting Material | Sulfur Reagent | Product | Yield (%) |
| bis-chloroacetamide derivative 3 | 6-amino-2-mercaptopyrimidin-4-ol (6) | bis-sulfide derivative 7 | 79 |
| bis-chloroacetamide derivative 3 | 2-mercapto-4,6-dimethylnicotinonitrile (8) | bis-sulfide derivative 9 | 71 |
| Table 1: Synthesis of Bis-sulfide Derivatives |
Thioacyl Glycosides and Derivatives
Thioacyl glycosides are another important class of sulfur-containing carbohydrates. Their synthesis can be achieved through the thioacylation of glycosyl amines. For instance, new C-glycosides have been synthesized via the thioacylation reaction of various amines with a 2-C-mannofuranosyldithioacetate. nih.gov This method has been used to generate glycothiopeptidic structures and precursors for "bola" structures using amino acids, di- and polyamines, and amino alcohols. nih.gov
Furthermore, the N-thioacylation of neuraminic acid methyl α-glycoside with reagents like O-ethyl thioformate, methyl dithioacetate, and methyl dithiopropionate yields N-thioformyl, N-thioacetyl, and N-thiopropionyl neuraminic acid derivatives in high yields. capes.gov.br These glycosides can subsequently be cleaved by acid hydrolysis or enzymatic treatment. capes.gov.br
N-Acyl Sulfenamides
N-acyl sulfenamides are valuable intermediates in organic synthesis, particularly for the asymmetric synthesis of sulfur compounds with high oxidation states. thieme-connect.comresearchgate.net A robust and general method for their preparation involves the reaction of primary amides, carbamates, sulfonamides, sulfinamides, and ureas with stable N-thiosuccinimides or N-thiophthalimides. thieme-connect.comresearchgate.net This approach avoids the use of highly reactive and often unstable sulfenyl chlorides. thieme-connect.comresearchgate.net
Another efficient method for the synthesis of N-acyl sulfenamides is the copper-catalyzed nitrene-mediated S-amidation of thiols with dioxazolones. dntb.gov.uanih.govresearchgate.net This method is broadly applicable and the resulting N-acetyl sulfenamides are effective S-sulfenylating reagents for the synthesis of unsymmetrical disulfides under mild conditions. dntb.gov.uanih.govresearchgate.net
| Amide Type | Coupling Partner | Product |
| Alkyl and aryl primary amides | N-thiosuccinimide derivatives | N-acylsulfenamides |
| Carbamates | N-thiosuccinimide derivatives | N-acylsulfenamides |
| Sulfonamides | N-thiosuccinimide derivatives | N-acylsulfenamides |
| Sulfinamides | N-thiosuccinimide derivatives | N-acylsulfenamides |
| Ureas | N-thiosuccinimide derivatives | N-acylsulfenamides |
| Table 2: Scope of Amide Coupling Partners for N-Acylsulfenamide Synthesis thieme-connect.comresearchgate.net |
Chiral β-Acetylamino Sulfides via Asymmetric Hydrogenation
Chiral β-acetylamino sulfides are valuable building blocks in medicinal chemistry. An efficient method for their synthesis is the Rh/DuanPhos-catalyzed asymmetric hydrogenation of β-acetylamino vinylsulfides. acs.orgnih.gov This methodology provides high yields and excellent enantioselectivities (up to 99% ee). acs.orgnih.gov
The key challenge in the asymmetric hydrogenation of sulfur-containing alkenes is the potential for the sulfur atom to coordinate with the transition metal catalyst, leading to deactivation. acs.org The use of a protic solvent can help to solvate the electron-rich sulfur atom, weakening its coordination to the metal and allowing the hydrogenation to proceed efficiently. acs.org This approach has been successfully applied to the synthesis of a range of chiral β-acetylamino sulfides and has been utilized in the synthesis of the pharmaceutical agent Apremilast. acs.orgnih.gov
| Substrate | Catalyst | Product | Yield (%) | ee (%) |
| β-acetylamino vinylsulfides | Rh/(Sc,Rp)-DuanPhos | chiral β-acetylamino sulfides | High | up to 99 |
| Table 3: Asymmetric Hydrogenation of β-Acetylamino Vinylsulfides acs.orgnih.gov |
Sulfur-Containing Glycosides
The introduction of sulfur into carbohydrates is a critical step in synthesizing molecules with significant biological potential. The thioacetyl group, derived from this compound, is a key functional group in this process. The synthesis of sulfur-containing glycosides often involves the substitution of a leaving group on a sugar ring with a thioacetate nucleophile. researchgate.net
A common strategy for synthesizing 4-thio- and 2,4-dithio-glycosides utilizes double parallel or double serial inversion strategies starting from methyl 3,6-di-O-acetyl (OAc) glycosides. frontiersin.orgnih.gov These precursors are triflated to create reactive 2,4-O-triflyl (OTf) intermediates. Subsequent reaction with potassium thioacetate (KSAc) is intended to yield the desired thio-glycosides. frontiersin.org However, these reactions are often complicated by the formation of complex mixtures and low yields. frontiersin.orgnih.gov
The primary challenge identified is the migration of the thioacetyl group. researchgate.netfrontiersin.org The thioacetate group is known to be labile, even under weakly basic conditions created by the nucleophile itself. This lability can lead to the in-situ generation of thiol groups, which can then trigger a cascade of side reactions, including acetyl migration, oxidation, and undesired inversion products. researchgate.net
To overcome this, a key optimization involves suppressing the formation of free thiol groups. This has been successfully achieved by modifying the reaction medium. frontiersin.org
When an acetate anion is the nucleophile, using acetic anhydride (Ac₂O) as the solvent inhibits the generation of thiol groups by immediately re-acetylating any that form. frontiersin.org
When the thioacetate anion is the nucleophile, the addition of a controlled amount of its conjugate acid, thioacetic acid, helps to adjust the basicity of the reaction mixture and suppress side reactions. frontiersin.org
These optimized conditions have enabled the successful synthesis of previously hard-to-obtain 4-thio- and 2,4-dithio-glycoside derivatives in moderate to high yields. frontiersin.org
Table 1: Optimized Synthesis of Thio-Glycosides
| Starting Material | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl 3,6-di-OAc-2-OTf-α-D-glucoside | KOAc, Ac₂O (solvent) | Methyl 2-OAc-4-SAc-α-D-galactoside | 78% | frontiersin.org |
| Methyl 3,6-di-OAc-2,4-di-OTf-α-D-glucoside | KSAc, MeCN, 1.5 equiv Thioacetic Acid | Methyl 2,4-di-SAc-α-D-taloside | Increased by 9-13% | frontiersin.org |
5-Acetyl-1,3,4-thiadiazolines and their Transformations
5-Acetyl-1,3,4-thiadiazolines represent a versatile class of heterocyclic compounds. tandfonline.comtandfonline.com The predominant method for their synthesis involves a [4π + 2π] cycloaddition reaction. tandfonline.com This reaction occurs between C-acetyl nitrile imines and a reagent containing a sulfur dipolarophile. tandfonline.comtandfonline.com The C-acetyl nitrile imines are typically generated in situ from the corresponding C-acetyl hydrazonoyl chlorides via dehydrohalogenation using a base like triethylamine. nih.gov
The synthesis methods are often categorized based on the type of sulfur-containing reagent used. tandfonline.comtandfonline.com
From Thiocyanates : The reaction of C-acetyl hydrazonoyl chlorides with potassium thiocyanate (B1210189) in aqueous ethanol (B145695) provides an efficient route to 1-(5-imino-4-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-ones. tandfonline.com
From Thioamides : Various thioamides react with hydrazonoyl chlorides in the presence of a base to yield 5-acetyl-1,3,4-thiadiazoline derivatives. tandfonline.comnih.gov
From Thiourea and Derivatives : Mono-substituted and N,N'-disubstituted thioureas react with C,N-diarylnitrilimines to produce 5-phenylimino-1,3,4-thiadiazole derivatives. nih.gov
From Dithiocarbazates : Heating the potassium salt of a dithiocarbazate with hydrazonoyl chlorides in ethanol leads to the formation of N-[5-acetyl-3-(aryl)-1,3,4-thiadiazol-2(3H)-ylidene] carbohydrazides. nih.gov
These 5-acetyl-1,3,4-thiadiazolines are not just synthetic endpoints; they are valuable intermediates that can be transformed into a variety of other bioactive heterocyclic compounds, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and pyridines. tandfonline.comtandfonline.com
Table 2: Synthesis of 5-Acetyl-1,3,4-thiadiazoline Derivatives
| Hydrazonoyl Halide Precursor | Sulfur Reagent | Reaction Conditions | Resulting Heterocycle Class | Reference |
|---|---|---|---|---|
| C-acetyl hydrazonoyl chlorides | Potassium thiocyanate | Aqueous ethanol, room temp. | 5-imino-1,3,4-thiadiazoline derivatives | tandfonline.com |
| C-acetylhydrazonoyl chlorides | 2-Hetaryl-cyanothioacetanilides | Ethanol, triethylamine | 1,3,4-Thiadiazole derivatives | nih.gov |
| C,N-diarylnitrilimines | Mono-substituted thiourea | Refluxing ethanol, triethylamine | 5-phenylimino-1,3,4-thiadiazole derivatives | nih.gov |
Sulfanyl (B85325) Derivatives
The acetylthio group often serves as a stable and protected precursor to a free sulfanyl (thiol, -SH) group. A notable example is found in boron cluster chemistry. A two-stage method has been developed for the preparation of the sulfanyl derivative of a closo-decaborate anion, [2-B₁₀H₉SH]²⁻. researchgate.net The synthesis first produces an intermediate by reacting [B₁₀H₁₁]⁻ with a thio-amide like tetramethylthiourea. This intermediate is then reduced with hydrazine (B178648) to yield the target sulfanyl derivative. researchgate.net
This sulfanyl derivative can then undergo further reactions. Specifically, its reaction with acetyl chloride results in the formation of the corresponding S-acyl thioether, [2-B₁₀H₉SC(O)CH₃]²⁻, demonstrating a method to introduce the acetylthio group onto a complex inorganic scaffold. researchgate.net
In organic synthesis, particularly in the synthesis of thiolated molecules, the acetylthio group is frequently used as a protecting group for the more reactive thiol functionality. For instance, per-O-acetylated glycosyl 1-thiols can be efficiently prepared from per-acetylated 1-thio-glycoses in a one-pot reaction. researchgate.net These acetylated thiols are stable intermediates that can be used in further coupling reactions, with the acetyl group being removed at a later stage to unmask the sulfanyl group. researchgate.netresearchgate.net
Optimization of Synthetic Strategies
The interplay of pH, temperature, and catalysts profoundly affects reaction outcomes across different synthetic systems.
pH : In enzymatic syntheses, such as the production of acetyl-CoA using the enzyme DBAT, pH is a critical parameter. The maximum yield was achieved at a neutral pH of 7.0, with lower yields observed at more acidic (pH 3.0, 5.0) or basic (pH 9.0) conditions. mdpi.com In the synthesis of sulfur-containing glycosides, controlling basicity is key to preventing S-acetyl migration. This is achieved not by a buffer but by adding thioacetic acid to the reaction mixture, effectively controlling the deprotonation equilibrium of the thiol. frontiersin.org Biocatalytic-photocatalytic cascade reactions also show strong pH dependence, with optimal conditions sometimes found at pH 6.0 or pH 8.0 depending on the specific enzymes and substrates involved. d-nb.info
Temperature : The optimal temperature varies significantly with the synthetic method. For the enzymatic synthesis of acetyl-CoA, the ideal temperature was found to be 37 °C. mdpi.com In contrast, the synthesis of acetin using a sulfonated carbon catalyst required a much higher optimized temperature of 126 °C. mdpi.com For the synthesis of thioglycosides, reactions can proceed at room temperature with a potent catalyst like BF₃·Et₂O, but may require heating to 80-90 °C when using other catalysts like phosphotungstic acid (PTA), especially in less reactive solvents. acs.org
Catalysts : The choice of catalyst is fundamental. In glycoside synthesis, the acetate anion itself can act as a catalyst for selective acetylation. frontiersin.orgnih.gov For the synthesis of thioglycosides, traditional Lewis acids like BF₃·Et₂O are effective. acs.org However, greener alternatives are being explored; phosphotungstic acid (PTA) has been shown to be a reusable and efficient catalyst, particularly when paired with microwave assistance, which can dramatically increase reaction rates. acs.org In other fields, novel materials like mesoporous sulfonated carbons have been developed as highly acidic and reusable catalysts for acetylation reactions. mdpi.com Furthermore, the combination of photocatalysts and biocatalysts enables complex transformations like the deracemization of sulfoxides under mild, ambient conditions. d-nb.info
Table 3: Optimization of Reaction Conditions
| Reaction | Parameter Optimized | Optimal Condition | Key Finding | Reference |
|---|---|---|---|---|
| Acetyl-CoA Synthesis | Temperature | 37 °C | Enzymatic activity is highly temperature-dependent. | mdpi.com |
| Acetyl-CoA Synthesis | pH | 7.0 | Neutral pH is optimal for the DBAT enzyme. | mdpi.com |
| Thioglycoside Synthesis | Catalyst | Phosphotungstic Acid (PTA) | PTA is a reusable catalyst, effective with microwave assistance. | acs.org |
| Thio-Glycoside Synthesis | Additive/Solvent | Acetic Anhydride (Ac₂O) | Ac₂O acts as a solvent and suppresses S-acetyl migration. | frontiersin.org |
| Acetin Production | Temperature | 126 °C | High temperature needed for efficient conversion with a solid acid catalyst. | mdpi.com |
Reaction Mechanisms and Pathways Involving Acetyl Sulfide
Intramolecular Acetyl Transfer
Intramolecular acetyl transfer reactions involving a sulfur atom are fundamental processes where an acetyl group relocates from the sulfur to a different heteroatom, typically oxygen or nitrogen, within the same molecule. This rearrangement is often thermodynamically driven and can be facilitated by catalysts.
The intramolecular migration of an acetyl group from a sulfur atom to an oxygen atom (S→O acetyl migration) is a significant reaction for the synthesis of thiol compounds from their S-acetylated precursors. rsc.orgrsc.orgacs.org This process is particularly useful as it avoids the common problem of disulfide bond formation that can occur during the preparation of multithiol compounds. rsc.orgrsc.org
The efficiency and rate of S→O acetyl migration are highly dependent on the catalyst employed. While the reaction can proceed under thermal conditions, various catalysts have been developed to promote the reaction under milder conditions with higher yields and selectivity. rsc.org
Triethylamine (TEA): Triethylamine has been identified as a novel and effective catalyst for promoting S→O acetyl migration under mild conditions. rsc.orgrsc.org It facilitates the transformation of various epoxy compounds into their corresponding thiol counterparts. rsc.org
Graphene Oxide (GO): A three-dimensional monolith of neat graphene oxide aerogel serves as a highly efficient, fixed-bed carbocatalyst for this migration. acs.orgzju.edu.cn This catalyst boasts ultrafast reaction speeds (5–8 hours), high selectivity (100%), and near-quantitative yields. acs.orgzju.edu.cn The catalytic activity is primarily attributed to the protonic functional groups (–COOH and –OH) on the graphene oxide surface. zju.edu.cn The efficiency of the GO catalyst is influenced by its pH, with different pH values affecting the reaction conversion rates. zju.edu.cn
Historical Catalysts: Early studies on this reaction utilized bases like sodium carbonate. rsc.org Acetic acid has also been used as a catalyst, although it required high temperatures and resulted in low yields. rsc.org
Table 1: Comparison of Catalysts for S→O Acetyl Migration
| Catalyst | Conditions | Key Advantages | Yield | Reference(s) |
| Triethylamine (TEA) | Mild | Novel, effective for converting epoxides | >92% | rsc.orgrsc.org |
| Graphene Oxide (GO) Aerogel | Room Temperature, Fixed-Bed | Ultrafast, high selectivity, recyclable (>18 times) | ~100% | acs.orgzju.edu.cn |
| Sodium Carbonate | Not specified | Early example of base catalysis | Not specified | rsc.org |
| Acetic Acid | 100 °C, 13 hours | Acid catalysis | 18.5% | rsc.org |
The mechanism of S→O acetyl migration is widely understood to proceed through a cyclic transition state. The formation of a temporary, 5-membered ring intermediate is a critical feature of this intramolecular rearrangement, particularly when catalyzed by triethylamine. rsc.orgrsc.org In base-catalyzed migrations, the reaction is initiated by the deprotonation of the hydroxyl group. nih.gov The resulting alkoxide ion then acts as a nucleophile, attacking the carbonyl carbon of the thioester. nih.gov This leads to the formation of a cyclic intermediate where the carbonyl carbon becomes tetrahedral. nih.gov The subsequent collapse and opening of this ring structure completes the transfer of the acetyl group from the sulfur to the oxygen atom. nih.gov The proximity of the participating hydroxyl and S-acetyl groups, such as in S-acetyl-mercaptoethanol, significantly accelerates this reaction compared to analogues with greater separation between the functional groups. researchgate.net
Analogous to the S→O migration, an acetyl group can also transfer from a sulfur atom to a nitrogen atom within the same molecule. This S→N acetyl transfer is observed in molecules like S-acetylmercaptoethylamine. researchgate.net The mechanism of this reaction is notably pH-dependent; it is catalyzed by general bases at high pH, while exhibiting an inverse relationship with hydrogen ion concentration at low pH. researchgate.net This transfer can be a key step in more complex transformations, such as the dehydration reaction that yields methylthiazoline. researchgate.net A prominent biological example of this type of acyl transfer is Native Chemical Ligation (NCL), a cornerstone of protein synthesis, which relies on a rapid S- to N-acyl migration to form a stable amide bond. acs.org
The S→O acetyl migration is a valuable synthetic tool applied to various classes of compounds.
Epoxy Compounds: A range of epoxy resins and other epoxy-containing molecules can be readily transformed into their thiol derivatives via this migration reaction, providing new materials for thermosetting plastics and coatings. rsc.org
Carbohydrates and Glycosides: This reaction is instrumental in the synthesis of sulfur-containing glycosides. researchgate.net For instance, the S-acetyl group can be migrated to a hydroxyl group on the sugar backbone. This methodology has been used to prepare per-O-acetylated glycosyl disulfides and selectively deacetylated glycosyl thiols, which are important intermediates in carbohydrate chemistry. researchgate.net
Catalysis of S→O Acetyl Migration
S→N Acetyl Transfer
Oxidation Reactions
Acetyl sulfide (B99878), as a thioether, is susceptible to oxidation. The sulfur atom can exist in various oxidation states, leading to the formation of different products, primarily sulfoxides and sulfones. britannica.com Controlling the extent of oxidation is a key challenge, as sulfoxides can often be over-oxidized to sulfones under vigorous conditions. britannica.comresearchgate.net
A variety of oxidizing agents and systems have been developed for the controlled oxidation of sulfides.
Sodium Chlorite (B76162)/HCl: A practical method for converting sulfides to sulfones involves the in situ generation of chlorine dioxide (ClO₂•) from sodium chlorite (NaClO₂) and hydrochloric acid in organic solvents. mdpi.com This system is highly effective for a wide range of aryl, benzyl (B1604629), and alkyl sulfides, including an N-acetyl-protected methionine derivative, which was selectively converted to its sulfone in good yield. mdpi.com
tert-Butyl Hydroperoxide and OXONE®: The oxidation of sulfides can be mediated by solid surfaces like silica (B1680970) gel and alumina (B75360) using reagents such as tert-butyl hydroperoxide or OXONE®. acs.org These methods generally show good selectivity for the formation of sulfoxides over sulfones. acs.org
Hydroxyl Radicals (•OH): The oxidation mechanism of thioethers containing acetyl groups by hydroxyl radicals has been studied. The reaction with N,S-diacetyl-l-cysteine ethyl ester proceeds through the formation of a hydroxysulfuranyl radical, which then rapidly fragments to produce acyl radicals and a sulfenic acid. researchgate.net
Table 2: Oxidation of Various Sulfides to Sulfones using NaClO₂/HCl
| Substrate | Product | Yield | Reference(s) |
| Diphenyl sulfide | Diphenyl sulfone | 96% | mdpi.com |
| p-Methoxythioanisole | p-Methoxyphenyl methyl sulfone | 60% | mdpi.com |
| Dipropyl sulfide | Dipropyl sulfone | 48% | mdpi.com |
| N-acetyl-methionine derivative | N-acetyl-methionine sulfone | 70% | mdpi.com |
Hydroxyl Radical-Induced Oxidation
The oxidation of acetyl sulfide and related thioethers initiated by hydroxyl radicals (•OH) is a complex process that proceeds through several key intermediates. The initial step involves the addition of the •OH radical to the sulfur atom, forming a hydroxysulfuranyl radical. acs.orgresearchgate.net The stability and subsequent decay of this radical are significantly influenced by the molecular structure, particularly the position of the acetyl group relative to the sulfur atom. acs.orgnih.gov
In the case of S-ethylthioacetate (SETAc), where the acetyl group is in the alpha position, the hydroxysulfuranyl radical is destabilized. acs.orgnih.gov This destabilization facilitates its rapid conversion to other radical species. Conversely, for S-ethylthioacetone (SETA), with a beta-positioned acetyl group, the hydroxysulfuranyl radical is more stable. acs.orgnih.gov
The reaction environment, such as pH, also plays a crucial role. At low pH, the hydroxysulfuranyl radicals can undergo protonation and subsequent water elimination to form sulfur monomeric radical cations. researchgate.net In neutral solutions, an important pathway is the direct conversion of hydroxysulfuranyl radicals into carbon-centered radicals. nih.gov This process is a key factor in determining the final products of the oxidation reaction.
Formation and Decomposition of Hydroxysulfuranyl Radicals
The formation of hydroxysulfuranyl radicals is the primary event in the hydroxyl radical-induced oxidation of thioethers like this compound. acs.org These radicals are formed by the direct addition of an •OH radical to the sulfur atom. acs.orgresearchgate.net The fate of these intermediates is highly dependent on the structure of the parent molecule and the reaction conditions.
The position of an acetyl group has a profound effect on the stability of the hydroxysulfuranyl radical. nih.gov An alpha-positioned acetyl group, as in S-ethylthioacetate (SETAc), leads to the destabilization of the hydroxysulfuranyl radical. nih.gov This instability promotes its decomposition into secondary products. acs.org In contrast, a beta-positioned acetyl group, as in S-ethylthioacetone (SETA), results in a more stable hydroxysulfuranyl radical. nih.gov
The decomposition pathways of hydroxysulfuranyl radicals are varied:
Conversion to Sulfur Monomeric Radical Cations: At low pH, hydroxysulfuranyl radicals can be protonated and then eliminate a water molecule to yield sulfur monomeric radical cations. researchgate.net
Formation of Carbon-Centered Radicals: In neutral solutions, hydroxysulfuranyl radicals can directly convert into more stable carbon-centered radicals. nih.gov For instance, the hydroxysulfuranyl radical derived from SETAc can decay to form an α-(alkylthio)alkyl radical. acs.org
Intramolecular Reactions: In certain structures, intramolecular hydrogen transfer can occur within the hydroxysulfuranyl radical, leading to the elimination of water and the formation of different radical species. acs.org
The table below summarizes the influence of the acetyl group's position on the stability and decay of hydroxysulfuranyl radicals.
| Compound | Acetyl Group Position | Hydroxysulfuranyl Radical Stability | Primary Decay Pathway in Neutral Solution |
| S-ethylthioacetate (SETAc) | α | Destabilized nih.gov | Conversion to α-(alkylthio)alkyl radical acs.org |
| S-ethylthioacetone (SETA) | β | More Stable nih.gov | Formation of α-(alkylthio)alkyl radical and dimeric radical cations at high concentrations acs.org |
Sulfur Monomeric Radical Cations and their Decay Pathways
Sulfur monomeric radical cations (>S•+) are key intermediates formed during the one-electron oxidation of thioethers, including this compound derivatives. acs.orgnih.gov These species can be generated through various methods, such as photosensitized oxidation or the decomposition of hydroxysulfuranyl radicals at low pH. researchgate.netresearchgate.net The fate of these radical cations is dictated by the surrounding molecular structure and can proceed via several competing pathways. mdpi.comworldscientific.com
One major decay route is deprotonation , which leads to the formation of a carbon-centered α-(alkylthio)alkyl radical. acs.orgworldscientific.com This pathway is particularly significant for thioethers with an α-positioned acetyl group, like S-ethylthioacetate (SETAc), where the resulting radical is stabilized. acs.org
Another important pathway is decarboxylation , which occurs in compounds containing a carboxyl group, such as N-Acetyl-Methionine (N-Ac-Met). researchgate.netmdpi.com This reaction involves an intramolecular electron transfer from the carboxylate group to the sulfur radical cation, resulting in the loss of CO2 and the formation of an α-amidoalkyl radical. mdpi.com
Furthermore, sulfur monomeric radical cations can be stabilized through interactions with nearby electron-rich atoms (S, N, O) to form three-electron bonded species. acs.orgresearchgate.net This can occur intermolecularly, leading to dimeric radical cations (>S∴S<)+, or intramolecularly, forming cyclic structures. acs.orgacs.org The formation of these stabilized species can compete with deprotonation and decarboxylation. mdpi.com
The table below outlines the primary decay pathways of sulfur monomeric radical cations derived from this compound-related compounds.
| Precursor Compound Example | Decay Pathway | Product Radical |
| S-ethylthioacetate (SETAc) | Deprotonation | α-(alkylthio)alkyl radical acs.org |
| N-Acetyl-Methionine (N-Ac-Met) | Deprotonation | α-thioalkyl radical mdpi.com |
| N-Acetyl-Methionine (N-Ac-Met) | Decarboxylation | α-amidoalkyl radical mdpi.com |
| S-ethylthioacetone (SETA) | Dimerization | Intermolecularly three-electron-bonded dimeric radical cation acs.org |
Deprotonation vs. Decarboxylation of Sulfur Radical Cations
In molecules containing both a thioether and a carboxyl group, such as N-Acetyl-Methionine (N-Ac-Met), the sulfur radical cation intermediate faces a competition between two primary decay pathways: deprotonation and decarboxylation. researchgate.netmdpi.com The balance between these two reactions is a critical determinant of the final product distribution. mdpi.com
Deprotonation involves the loss of a proton from a carbon atom adjacent to the sulfur radical cation, leading to the formation of an α-thioalkyl radical. mdpi.comresearchgate.net This pathway is generally favored in many systems. mdpi.com
Decarboxylation , on the other hand, is a pseudo-Kolbe reaction that occurs via an intramolecular electron transfer from the deprotonated carboxylate group to the sulfur radical cation. mdpi.com This process results in the cleavage of the C-C bond and the release of carbon dioxide, yielding an α-amidoalkyl radical. mdpi.com
Studies on the photosensitized oxidation of N-Ac-Met have provided quantitative insights into the competition between these two pathways. Using laser flash photolysis and high-resolution mass spectrometry, it was determined that deprotonation is the favored pathway over decarboxylation in both neutral and basic aqueous solutions. researchgate.netmdpi.com
The quantum yields for these competing reactions in the 3-Carboxybenzophenone-sensitized photooxidation of N-Ac-Met are presented in the table below.
| pH | Deprotonation Quantum Yield (ϕ-H) | Decarboxylation Quantum Yield (ϕ-CO2) | Favored Pathway |
| Neutral (6.7) | 0.23 mdpi.com | 0.09 mdpi.com | Deprotonation |
| Basic (10.7) | 0.23 mdpi.com | 0.05 mdpi.com | Deprotonation |
The presence of neighboring functional groups can significantly influence the fate of the sulfur radical cation. For example, blocking the carboxyl group through esterification eliminates the possibility of decarboxylation. researchgate.net Similarly, the presence of an amide bond can affect proton transfer reactions. researchgate.net
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental processes in organic chemistry where a nucleophile replaces a leaving group on a substrate. csbsju.edumasterorganicchemistry.com In the context of this compound and its derivatives, the sulfur-containing moiety can act as either a nucleophile or a leaving group, depending on the specific reaction.
When a sulfur atom acts as a nucleophile, it can attack an electrophilic carbon, displacing a leaving group. csbsju.edu For instance, the sulfur in a cysteine residue can participate in a nucleophilic substitution reaction by adding to a tetrahedral carbon and replacing a phosphate (B84403) group. csbsju.edu
More commonly in the context of this compound chemistry, the thioester group is involved in nucleophilic acyl substitution . masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the thioester. This leads to the formation of a tetrahedral intermediate. libretexts.org The intermediate then collapses, reforming the carbonyl double bond and expelling the thiol portion as a leaving group. masterorganicchemistry.com Thioesters are effective acyl transfer agents in biochemical systems, with the sulfur group of Coenzyme A serving as a good leaving group in numerous biosynthetic pathways. masterorganicchemistry.com
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is influenced by the stability of the leaving group. libretexts.org Good leaving groups are weak bases. masterorganicchemistry.com The general order of reactivity for common carboxylic acid derivatives is:
Acid Halides > Acid Anhydrides > Thioesters > Esters > Amides
This reactivity trend highlights that thioesters are more reactive than esters and amides, making them important intermediates in biological acyl transfer reactions. masterorganicchemistry.comlibretexts.org
Radical-Based Mechanisms
Radical-based mechanisms involving this compound and its analogs are characterized by the formation and reaction of highly reactive radical intermediates. These processes are often initiated by one-electron oxidation or by the attack of other radical species. worldscientific.comnih.gov
One significant radical-based mechanism is initiated by the acetyl radical . The acetyl radical can attack a disulfide bond in a substitution reaction (SH2), leading to the cleavage of the S-S bond. nih.gov This process has been shown to be a favored pathway for disulfide bond cleavage in peptides and proteins, with a substantially lower activation energy compared to peptide backbone fragmentation. nih.gov
Another key aspect of radical-based mechanisms is the fate of sulfur-centered radicals. As discussed in previous sections, sulfur monomeric radical cations can undergo various reactions, including deprotonation and decarboxylation, to form carbon-centered radicals. mdpi.comworldscientific.com These carbon-centered radicals, such as α-(alkylthio)alkyl radicals, are often more stable and can participate in subsequent reactions, including cross-coupling with other radicals. acs.orgmdpi.com
The table below summarizes some key radical species and their roles in mechanisms involving this compound-related structures.
| Radical Species | Formation | Role/Reaction |
| Acetyl Radical | Photolysis of pyruvic acid, oxidation of acetaldehyde (B116499) rsc.org | Attacks disulfide bonds (SH2 reaction) nih.gov |
| Sulfur Monomeric Radical Cation | One-electron oxidation of thioethers acs.org | Precursor to deprotonation and decarboxylation products mdpi.com |
| α-(Alkylthio)alkyl Radical | Deprotonation of sulfur radical cation worldscientific.com | Stable carbon-centered radical, participates in cross-coupling reactions mdpi.com |
| α-Amidoalkyl Radical | Decarboxylation of sulfur radical cation mdpi.com | Product of decarboxylation pathway, can form adducts mdpi.com |
| Hydroxyl Radical | Radiolysis of water | Initiates oxidation of thioethers acs.org |
The study of these radical mechanisms is crucial for understanding processes like oxidative stress, protein damage, and the action of certain drugs. worldscientific.comrsc.org
Enzyme-Catalyzed Reactions Involving this compound
Enzymes play a pivotal role in catalyzing a variety of reactions involving this compound and related thioesters. These biocatalytic transformations are essential for numerous metabolic pathways, including biosynthesis and flavor compound generation. nih.govd-nb.info
One of the most significant enzyme-catalyzed reactions is the synthesis of L-cysteine, which is the final step in the cysteine biosynthetic pathway in many organisms. nih.govacs.org This reaction is catalyzed by O-acetylserine sulfhydrylase (OASS) , which facilitates a Bi Bi Ping Pong reaction between O-acetyl-L-serine and sulfide to produce L-cysteine and acetate (B1210297). acs.orgnih.gov The mechanism involves the formation of an α-aminoacrylate intermediate. nih.gov OASS has been identified and characterized in various organisms, including bacteria, plants, and archaea. nih.govnih.gov
Another important class of enzymes is hydrogen-sulfide S-acetyltransferase . This enzyme catalyzes the reaction between acetyl-CoA and hydrogen sulfide to form thioacetate (B1230152) and CoA. wikipedia.org This transferase belongs to the family of acyltransferases and plays a role in thioester metabolism. wikipedia.org
Furthermore, various hydrolases, such as lipases and esterases, are utilized for the synthesis and hydrolysis of thioesters, which are often important flavor precursors. d-nb.info For example, porcine liver esterase can be used to generate 3-mercaptohexanal (B1221480) through the hydrolysis of 3-acetylthiohexanal. d-nb.info Cysteine-S-conjugate β-lyases are another group of enzymes that can cleave carbon-sulfur bonds to release volatile sulfur compounds. d-nb.info
The table below provides examples of enzymes that catalyze reactions involving this compound or related thioester compounds.
| Enzyme | EC Number | Reaction Catalyzed | Significance |
| O-acetylserine sulfhydrylase (OASS) | 2.5.1.47 | O-acetyl-L-serine + sulfide ⇌ L-cysteine + acetate nih.gov | Cysteine biosynthesis nih.govacs.org |
| Hydrogen-sulfide S-acetyltransferase | 2.3.1.10 | Acetyl-CoA + hydrogen sulfide ⇌ CoA + thioacetate wikipedia.org | Thioester metabolism wikipedia.org |
| Lipases/Esterases | Various | Hydrolysis/synthesis of thioesters d-nb.info | Generation of flavor compounds d-nb.info |
| Cysteine-S-conjugate β-lyase | 4.4.1.13 | Cleavage of C-S bond in cysteine conjugates d-nb.info | Formation of volatile sulfur compounds d-nb.info |
These enzyme-catalyzed reactions demonstrate the diverse roles of this compound and related thioesters in biological systems, from fundamental metabolic processes to the production of commercially important compounds.
O-Acetylserine Sulfhydrylase Mechanism
O-Acetylserine sulfhydrylase (OASS) is a critical enzyme in the biosynthesis of L-cysteine, primarily in bacteria, plants, and fungi. ontosight.ainih.gov It catalyzes the final step in this pathway: a β-replacement reaction where the acetoxy group of O-acetyl-L-serine (OAS) is substituted by a sulfide ion to produce L-cysteine and acetate. researchgate.net
The reaction proceeds through a multi-step sequence that follows a Ping-Pong Bi Bi kinetic mechanism. researchgate.netacs.org The enzyme, which contains a pyridoxal-5'-phosphate (PLP) cofactor, cycles through different conformational states to facilitate the reaction. nih.govresearchgate.net
The key steps of the mechanism are:
Internal Aldimine Formation : In its resting state, the enzyme's PLP cofactor is linked to a specific lysine (B10760008) residue (Lys41 in Salmonella typhimurium OASS) via a Schiff base, known as the internal aldimine. nih.govresearchgate.net
External Aldimine Formation : The substrate, O-acetyl-L-serine, binds to the active site. Its amino group displaces the lysine's ε-amino group, forming a new Schiff base with the PLP cofactor. This is called the external aldimine. acs.org
α,β-Elimination : Aided by the enzyme's catalytic residues, the α-proton and the β-acetoxy group are eliminated from the OAS-PLP complex. researchgate.netacs.org This step is thought to occur via an anti-elimination mechanism and results in the formation of a stable α-aminoacrylate intermediate, with the release of an acetate molecule. researchgate.net
Nucleophilic Attack by Sulfide : A sulfide donor, typically hydrogen sulfide (H₂S), then acts as a nucleophile. ontosight.ai It attacks the β-carbon of the α-aminoacrylate intermediate.
Product Release : This nucleophilic addition leads to the formation of the L-cysteine-PLP external aldimine. Subsequently, the ε-amino group of the active site lysine attacks the aldimine, reforming the internal aldimine and releasing the final product, L-cysteine. researchgate.net
Acetyl-CoA Synthase Catalytic Cycle
Acetyl-CoA Synthase (ACS) is a key enzyme in the Wood-Ljungdahl pathway, a process of carbon fixation utilized by anaerobic microorganisms like acetogens and methanogens. utexas.edunih.gov It catalyzes the synthesis of acetyl-CoA from three components: a methyl group, carbon monoxide (CO), and coenzyme A (CoA). utexas.edu The reaction involves a unique series of organometallic intermediates centered around a complex nickel-iron-sulfur active site. nih.govacs.org
The catalytic heart of ACS is the A-cluster, a complex metal sulfide center. In the enzyme from Moorella thermoacetica, this cluster is composed of a [4Fe-4S] cubane (B1203433) bridged via a cysteine residue to a binuclear nickel center. wikipedia.orgpnas.orgmdpi.com This structure is sometimes described as a [Ni-Ni-(4Fe-4S)] cluster. pnas.org The two nickel ions are designated as the proximal nickel (Nip), which is closer to the iron-sulfur cluster, and the distal nickel (Nid). wikipedia.orgnih.gov
[4Fe-4S] Cluster : This iron-sulfur cluster primarily functions as an electron transfer conduit. utexas.edu It is believed to mediate the electron flow required to achieve the necessary redox states of the nickel center during catalysis. utexas.eduresearchgate.net
Nickel Centers (Nip and Nid) : The nickel ions are the direct sites of substrate binding and catalysis. nih.govwikipedia.org The proximal nickel, Nip, is considered the primary site for binding the methyl group and CO and for the subsequent formation of the acetyl group. acs.orgwikipedia.org The unique coordination environment of the nickel ions, supported by sulfur ligands from cysteine residues, allows them to adopt various coordination geometries and oxidation states essential for the catalytic cycle. wikipedia.orgnih.gov The presence of both iron and nickel sulfides in close proximity is reminiscent of proposed prebiotic catalysts, suggesting the acetyl-CoA pathway is ancient. uni-muenchen.deresearchgate.net
The ACS catalytic cycle involves a series of proposed organometallic intermediates and changes in the oxidation state of the proximal nickel atom (Nip). While the precise sequence and nature of these states are a subject of ongoing research, key proposed intermediates include: nih.govacs.org
Reduced State : The enzyme must first be reductively activated from its oxidized resting state. utexas.edu This activation is thought to reduce the [4Fe-4S] cluster or the nickel center to make it catalytically competent. utexas.edunih.gov
Ni-Methyl Intermediate : The methyl group is transferred from a corrinoid iron-sulfur protein (CFeSP) to the Nip site. nih.govacs.org The nickel center is proposed to be in a +1, +2, or +3 oxidation state in this intermediate (e.g., Ni1+-CH₃, Ni2+-CH₃, or Ni3+-CH₃). nih.govwikipedia.orgacs.org
Ni-Carbonyl Intermediate : Carbon monoxide, channeled from the associated carbon monoxide dehydrogenase (CODH) enzyme, binds to the Nip site, forming a Ni-CO species. nih.govacs.org This intermediate has been trapped and characterized spectroscopically. utexas.eduosti.gov
Ni-Acetyl Intermediate : Following the binding of both the methyl group and CO, a migratory insertion reaction occurs, where the methyl group attacks the carbonyl carbon to form an acetyl group bound to the nickel (Ni-C(O)CH₃). acs.orgwikipedia.org
Thiolysis : Coenzyme A (CoASH) binds, and its thiol group nucleophilically attacks the acetyl group. This releases the final product, acetyl-CoA, and regenerates the active site for the next cycle. nih.govlibretexts.org
The exact oxidation states of nickel (ranging from Ni⁰ to Ni³⁺) in these steps are debated and are central to the different proposed mechanisms (paramagnetic vs. diamagnetic). wikipedia.orgnih.gov Recent studies suggest that the intermediates can equilibrate among different redox states, driven by an electrochemical-chemical coupling process. osti.govresearchgate.net
Table 1: Proposed Intermediates and Nickel Redox States in the ACS Catalytic Cycle
| Catalytic Step | Intermediate Species | Proposed Nip Oxidation State(s) |
|---|---|---|
| Reductive Activation | Activated A-Cluster | Ni¹⁺ or Ni⁰ |
| Methyl Binding | Nip-CH₃ | Ni¹⁺, Ni²⁺, or Ni³⁺ |
| CO Binding | Nip-CO | Ni¹⁺ or Ni⁰ |
| Acetyl Formation | Nip-C(O)CH₃ | Ni²⁺ or Ni³⁺ |
| Thiolysis/Product Release | Regenerated A-Cluster | Ni¹⁺ or Ni⁰ |
This table represents a simplified summary of various proposed models.
There are differing hypotheses regarding how the substrates (methyl group and CO) bind to the A-cluster, leading to two main classes of proposed mechanisms:
Mononuclear Mechanism : This model posits that both the methyl group and carbon monoxide bind to a single nickel site, the proximal Nip. pnas.orgnih.gov Following their binding, the migratory insertion occurs on this single metal center to form the acetyl group. acs.orgpnas.org This mechanism is supported by quantum chemical studies and data from model compounds, which suggest it is more favorable. pnas.orgnih.gov
Binuclear Mechanism : This alternative model suggests that the two substrates bind to different metal centers within the A-cluster. pnas.org For instance, one proposal suggests that CO binds to Nip while the methyl group binds to the distal Nid. pnas.org Another variation involves CO binding to a copper ion that can be present at the distal position in some crystal structures. pnas.org The acetyl group would then be formed through an intermolecular reaction between the two sites.
Current evidence, including reactivity studies of synthetic model compounds and computational analysis, tends to favor a mononuclear pathway. pnas.orgnih.gov
The catalytic cycle of ACS requires two electrons for the reductive methylation step. nih.gov One proposed source for these electrons involves the formation of a transient disulfide bond between two cysteine residues in the active site. pnas.orgnih.gov This redox-active disulfide could function as an electron sink and source, providing the necessary reducing equivalents for the nickel center at a specific point in the cycle. pnas.org Quantum chemical studies have suggested that the formation of a disulfide bond could indeed provide the two electrons needed for the reaction, particularly if it occurs concurrently with the methylation of the nickel center. nih.gov This represents a mechanism where the protein scaffold actively participates in the redox chemistry of the catalytic cycle, beyond simply providing a structural framework for the metal cluster.
Mononuclear vs. Binuclear Mechanisms
Thiolase Superfamily Reaction Mechanisms
The thiolase superfamily comprises a broad class of enzymes essential for numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of molecules like steroids. wikipedia.orgresearchgate.net These enzymes catalyze the formation and cleavage of carbon-carbon bonds adjacent to a carbonyl group, using a thioester-dependent Claisen condensation mechanism. wikipedia.orgresearchgate.neturegina.ca Acetyl-CoA is a common substrate or product in these reactions. wikipedia.org
The core of the thiolase mechanism involves two key steps and relies on a catalytic cysteine residue in the active site: wikipedia.orgacs.org
Acyl-Enzyme Intermediate Formation : The reaction is initiated by the nucleophilic attack of the catalytic cysteine's thiol group on the carbonyl carbon of a thioester substrate (e.g., acetoacetyl-CoA in the degradative direction, or acetyl-CoA in the biosynthetic direction). wikipedia.orgacs.org This forms a covalent acyl-enzyme intermediate, specifically a thioester linkage between the substrate's acyl group and the cysteine residue, and releases the first product (e.g., acetyl-CoA or Coenzyme A). wikipedia.orgnih.gov
Claisen Condensation/Thiolysis :
In the biosynthetic direction , a second acetyl-CoA molecule enters the active site. Its methyl group is deprotonated to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the acetyl-cysteine thioester intermediate. This is the key carbon-carbon bond-forming step, a Claisen condensation, which produces acetoacetyl-CoA. researchgate.neturegina.caacs.org
In the degradative direction , a molecule of Coenzyme A (CoASH) acts as the nucleophile, attacking the acetyl-enzyme intermediate to release acetyl-CoA and regenerate the free enzyme. wikipedia.org
A conserved catalytic triad, often Cys-His-Cys or similar, facilitates the reaction by activating the nucleophilic cysteine and stabilizing reaction intermediates, such as the enolate, through the formation of an "oxyanion hole". uregina.caacs.org The entire process is a classic example of ping-pong kinetics, where a product is released before the second substrate binds. wikipedia.org The chemistry is fundamentally reliant on the properties of thioesters, which are more reactive than their oxygen-ester counterparts, making the α-protons more acidic and the carbonyl carbon more electrophilic. nih.gov
Homocysteine Synthesis via O-Acetylhomoserine Sulfhydrylase
The catalytic mechanism of OAHS is a classic example of a γ-substitution reaction facilitated by a PLP cofactor. mdpi.com The process begins with the formation of an external aldimine between the OAH substrate and the enzyme-bound PLP. mdpi.com This is followed by a deprotonation step and a γ-elimination of the acetate group, which generates a key electrophilic amino-acrylate intermediate. mdpi.com A nucleophilic sulfide ion then attacks this intermediate. mdpi.com Subsequent hydrolysis releases L-homocysteine from the cofactor, regenerating the enzyme for another catalytic cycle. mdpi.com
While many organisms utilize free sulfide for this reaction, some bacteria, such as Wolinella succinogenes, employ a more complex mechanism. nih.govosti.gov In this novel pathway, the sulfur is not derived directly from free sulfide but is transferred from a protein thiocarboxylate intermediate. nih.govosti.gov The enzyme in W. succinogenes, MetY, which is structurally homologous to other OAHS enzymes, catalyzes the condensation of this protein thiocarboxylate with OAH to ultimately form homocysteine. nih.gov This highlights the metabolic diversity in sulfur incorporation, even when utilizing similar enzymatic frameworks. nih.gov
Table 1: Key Components in OAHS-Catalyzed Homocysteine Synthesis
| Component | Role |
| Enzyme | O-Acetylhomoserine Sulfhydrylase (OAHS / MetY) |
| Cofactor | Pyridoxal 5'-phosphate (PLP) |
| Substrate | O-Acetylhomoserine (OAH) |
| Sulfur Source | Inorganic sulfide (S²⁻) or Protein thiocarboxylate |
| Product | L-Homocysteine |
| By-product | Acetate |
| Reaction Type | γ-Elimination / γ-Substitution (Direct Sulfhydrylation) |
Side Reactions and Their Mitigation
Thioacetyl Group Migration
In synthetic chemistry involving molecules that contain a thioacetate group, a common and problematic side reaction is thioacetyl group migration. nih.govresearcher.life This intramolecular rearrangement often leads to the formation of complex mixtures of unexpected products and significantly lowers the yield of the desired compound. researcher.liferesearchgate.net The thioacetate group is known to be labile, particularly under weak basic conditions. nih.govfrontiersin.org
The mechanism of this side reaction is initiated by the deacetylation of the thioacetate, which generates a free thiol group. nih.govresearchgate.net This deacetylation can be triggered by various nucleophiles present in the reaction mixture, such as traces of water or even the nucleophile used in the main reaction. researchgate.net Once formed, the highly nucleophilic thiol group can attack an adjacent acetyl group within the same molecule, resulting in the migration of the acetyl group from an oxygen atom to the sulfur atom. nih.gov This acetyl migration leads to structural isomers and other undesired by-products. nih.govresearchgate.net
The propensity for this migration complicates synthetic strategies, especially in carbohydrate chemistry where multiple hydroxyl groups are protected as acetates. researcher.lifex-mol.net When attempting to perform a nucleophilic substitution on a substrate containing a thioacetate group, the basicity of the nucleophile itself can be sufficient to catalyze the unwanted migration. nih.govresearcher.life
Mitigation Strategies:
Research has shown that suppressing the initial formation of the free thiol group is the most effective strategy to mitigate thioacetyl migration. nih.govfrontiersin.org This is achieved by carefully controlling the acidic or basic conditions of the reaction medium. nih.gov
Two primary methods have proven successful:
Addition of a Conjugate Acid: When performing a substitution with a thioacetate anion as the nucleophile, adding a controlled amount of its conjugate acid, thioacetic acid, to the reaction system can buffer the basicity. nih.govfrontiersin.org This adjustment prevents the deacetylation of the thioacetate groups already present on the substrate, thereby inhibiting the migration. frontiersin.org For instance, the yield of a target thioacetate product increased from 56% to 75% upon the addition of 1.5 equivalents of thioacetic acid in one reported synthesis. frontiersin.org
Use of Anhydride (B1165640) as Solvent: In reactions where an acetate anion is the nucleophile, using acetic anhydride (Ac₂O) as the solvent is highly effective. nih.govfrontiersin.org The acetic anhydride actively re-acetylates any thiol groups that might form, preventing them from initiating the migration cascade. nih.govfrontiersin.org This approach has been shown to dramatically improve product yields, turning reactions that previously resulted in complex mixtures into efficient syntheses of the target molecule. frontiersin.org
Table 2: Mitigation of Thioacetyl Group Migration
| Condition Leading to Migration | Mitigation Approach | Mechanism of Mitigation |
| Weakly basic conditions | Addition of a conjugate acid (e.g., thioacetic acid) | Adjusts the basicity of the reaction, preventing deacetylation. nih.govfrontiersin.org |
| Presence of nucleophiles | Use of an anhydride solvent (e.g., acetic anhydride) | Reacts with and inhibits the formation of free thiol groups. nih.govfrontiersin.org |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for investigating the properties of sulfur-containing organic compounds like acetyl sulfide (B99878).
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com DFT methods are widely used due to their balance of accuracy and computational cost, making them suitable for a wide range of chemical systems. acs.org
A fundamental application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. crystalsolutions.eu For acetyl sulfide, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The process iteratively adjusts the atomic coordinates until the forces on the atoms are negligible. acs.orgmolpro.net
Table 1: Representative Optimized Geometrical Parameters for Acetyl Group Containing Molecules (Note: Data for this compound is illustrative as specific literature values were not found. Values are based on general bond lengths from related compounds.)
| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |
| Bond Length | C=O | ~1.20 - 1.22 |
| Bond Length | C-C | ~1.51 - 1.54 |
| Bond Length | C-S | ~1.80 - 1.85 |
| Bond Angle | O=C-C | ~120 - 122 |
| Bond Angle | C-C-S | ~110 - 112 |
| Dihedral Angle | H-C-C-S | Varies with conformation |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sciensage.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical and electronic properties. mdpi.comresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. globalresearchonline.net For molecules containing acetyl and sulfide groups, DFT calculations are routinely used to determine these orbital energies. For example, in a study on acetyl ferrocene, the HOMO-LUMO gap was calculated to be 4.62 eV. sciensage.info The analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. sciensage.info In acetyl-containing compounds, the LUMO is often localized on the acetyl group, indicating its electrophilic nature. sciensage.info
Table 2: Illustrative Frontier Molecular Orbital Data (Note: These values are hypothetical for this compound, based on typical ranges for similar organic molecules.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.0 to -7.5 |
| LUMO Energy | -1.0 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 |
From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the electronic properties and predict the reactivity of a molecule. ijcce.ac.irresearchgate.netmdpi.com These descriptors provide a quantitative basis for concepts developed from empirical observations. mdpi.com
Key reactivity descriptors include:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): A measure of the ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor, calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ). ijcce.ac.ir
These descriptors are valuable in structure-activity relationship studies and for comparing the reactivity of different molecules. ajchem-a.com
Table 3: Calculated Global Reactivity Descriptors (Note: Illustrative values for this compound based on general principles of DFT.)
| Descriptor | Formula | Typical Value Range |
| Ionization Potential (I) | -EHOMO | 6.0 - 7.5 eV |
| Electron Affinity (A) | -ELUMO | 1.0 - 2.5 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.5 - 5.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | 1.7 - 2.5 eV |
| Electrophilicity Index (ω) | μ2 / (2η) | 1.5 - 3.0 eV |
Spin density analysis is a crucial application of DFT for systems with unpaired electrons (radicals or open-shell transition metal complexes). It describes the spatial distribution of the unpaired electron(s) within a molecule. acs.org While this compound in its ground state is a closed-shell molecule with no unpaired electrons, its radical cations or anions would have a non-zero spin density.
In the context of related systems, DFT calculations have been used to analyze the spin density distribution in radicals of sulfides containing an acetyl group. researchgate.net Such analyses help in understanding the delocalization of the unpaired electron and identifying the most reactive sites in the radical species. For instance, in studies of gold-thiolate nanoclusters, Mulliken population analysis of spin densities revealed that the spin is often delocalized over both the metal core and the sulfur atoms of the ligands. acs.org
This compound is a key functional group in acetyl-coenzyme A (acetyl-CoA), a central molecule in metabolism. The enzyme acetyl-CoA synthase (ACS) catalyzes the formation of the thioester bond in acetyl-CoA. nih.govjocpr.com DFT calculations have been extensively used to model the active site of ACS and to elucidate the reaction mechanism. acs.orgnih.gov
These computational models often involve large clusters of atoms (up to 300) to represent the enzyme's active site, which typically contains a nickel-iron-sulfur cluster known as the A-cluster. nih.govucl.ac.uk Theoretical studies investigate various proposed intermediates in the catalytic cycle, including species where methyl (CH₃) and carbon monoxide (CO) groups are bound to the nickel center, leading to the formation of an acetyl group. acs.orgjocpr.com The calculations help to evaluate the feasibility of different mechanistic pathways, such as whether the reaction proceeds via a mononuclear or binuclear nickel mechanism. nih.gov The binding and subsequent reaction of an acetyl group with coenzyme A to form the final acetyl-CoA product are critical steps analyzed using these models. ucl.ac.uk
Spin Density Analysis
Molecular Modeling and Conformational Analysis
Molecular modeling has been pivotal in determining the three-dimensional structures and conformational preferences of molecules containing the this compound group. These studies combine experimental data with computational calculations to build accurate molecular models.
A comprehensive study on dithis compound, CH₃C(O)SC(O)CH₃, utilized gas electron diffraction, vibrational spectroscopy, and quantum chemical calculations to explore its structure. researchgate.net The findings indicate that dithis compound predominantly adopts a planar heavy-atom skeleton with an [sp,ap] conformation, where other conformations contribute less than 1% to the molecular population in the gas phase at normal temperatures. researchgate.net The structure of a single crystal at 150 K also revealed planar molecules with the same conformation, demonstrating consistency between the gaseous and condensed phases. researchgate.net
In more complex systems, such as acetylated derivatives of 1-thio-6-deoxy-L-mannopyranosides, molecular modeling using DFT (B3LYP/6-31G*) revealed that the six-membered pyranoside ring exists in a slightly distorted chair conformation. acs.orgnih.gov
Table 2: Selected Structural Parameters of Dithis compound (Gaseous Phase)
| Parameter | Value (rₐ structure) | Uncertainty (3σ) | Reference |
|---|---|---|---|
| r(C=O) distance | 1.198 / 1.196 Å | 0.002 Å | researchgate.net |
| r(C-S) distance | 1.787 / 1.808 Å | 0.003 Å | researchgate.net |
| r(C-C) distance | 1.483 / 1.472 Å | 0.004 Å | researchgate.net |
| ∠C-S-C angle | 108.8° | 0.9° | researchgate.net |
| ∠S-C=O angle | 125.7° / 115.1° | 0.6° | researchgate.net |
| ∠S-C-C angle | 121.1° / 111.2° | 0.7° | researchgate.net |
A significant aspect of the conformational behavior of acetyl sulfides is the role of intramolecular nonbonded interactions, particularly between the sulfur and oxygen atoms (S···O). Computational studies have been essential in identifying and characterizing these weak, yet structurally significant, interactions.
In certain acetylated sugar derivatives, the conformational behavior is strongly influenced by stabilizing intramolecular nonbonded 1,4- and 1,5-sulfur-oxygen interactions. acs.orgnih.gov Geometry optimizations calculated the S···O distances in these systems to be between 2.7 and 3.1 Å. acs.org Theoretical analyses using the theory of atoms in molecules have established the existence of a weak bond between sulfur and oxygen in the preferred configurations of some acetyl derivatives. cdnsciencepub.com This is identified by the presence of a bond critical point, which is characteristic of a closed-shell interaction. cdnsciencepub.com
Further computational studies on model complexes have shown a strong intrinsic tendency for a carbonyl oxygen atom to approach a sulfur atom from the backside of the S-C or S-S bond. capes.gov.br This directionality is a key feature of S···O interactions that can control molecular conformation and even the structure of large biomolecules like proteins. capes.gov.br Natural Bond Orbital (NBO) analysis has also been employed to describe the electron transfer and orbital interactions between the interacting sulfur and oxygen atoms, quantifying the nature of this chalcogen bond. nih.gov
Mechanistic Insights from Computational Studies
Computational studies have provided profound mechanistic insights into reactions involving acetyl sulfides, clarifying reaction pathways, identifying intermediates, and calculating energy barriers that would be difficult to observe experimentally.
As discussed previously, quantum mechanical calculations shed light on the ⚫OH-induced oxidation of sulfides with an acetyl group. nih.govacs.org The calculations of transition states pointed toward an efficient and direct conversion of the initially formed hydroxysulfuranyl radicals into more stable C-centered radicals. nih.govacs.org This computationally derived pathway explains why certain intermediates, such as dimeric radical cations, are not observed experimentally under specific conditions. nih.gov
In another example, computational models have been used to understand how certain drugs function. 2-Acetoxyphenylhept-2-ynyl sulfide (APHS) is a selective inhibitor of cyclooxygenase-2 (COX-2) that works by covalently acetylating a specific serine residue (Ser-530) in the enzyme's active site. nih.gov Molecular modeling and site-directed mutagenesis studies proposed a mechanism where the heptynyl side chain of APHS inserts into a channel at the top of the active site. nih.gov The acetylation of Ser-530 is proposed to be assisted by hydrogen bonding from a nearby tyrosine residue (Tyr-385). nih.gov The studies also surprisingly revealed that an arginine residue (Arg-120) located on the floor of the active site is crucial, likely by fixing the active site in a conformation that favors the acetylation reaction. nih.gov
Computational studies on related selenenyl sulfides (R-Se-S-R') also provide relevant mechanistic information. These studies suggest that nucleophilic attack by thiols occurs via a two-step addition-elimination mechanism, which is both kinetically faster and thermodynamically more favorable than a one-step Sₙ2-type mechanism. nih.gov This highlights a common theme where computational chemistry can distinguish between plausible reaction mechanisms.
Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural and electronic properties of acetyl sulfide (B99878) and its derivatives. It allows for the identification of different chemical environments of nuclei, primarily 1H and 13C, and can be used to monitor reaction kinetics and assess the reactivity of these compounds. nih.govnsf.govnih.gov
1H and 13C NMR spectroscopy provide valuable data on the chemical shifts and coupling constants of acetyl sulfide and related compounds, which are indicative of their molecular structure. slideshare.net The chemical shifts of protons and carbons are sensitive to their local electronic environment, which can be altered by the presence of electronegative atoms like sulfur and oxygen. nih.govlibretexts.org
In studies of persulfide donors, 1H NMR is used to monitor the release of persulfides by observing the disappearance of signals from the starting material and the appearance of signals from the byproducts. nih.gov For instance, the release of p-hydroxybenzyl alcohol (pHBA) from a persulfide donor was tracked by the appearance of new aromatic signals in the 1H NMR spectrum. nih.gov Similarly, 13C NMR spectroscopy can be employed to follow the course of reactions involving persulfide donors. nsf.gov
The chemical shifts of protons adjacent to the sulfur atoms in persulfides are notably different from those in their corresponding thiols. For example, the sulfhydryl 1H NMR resonance in several organic persulfides was observed to be shifted downfield compared to the parent thiols. nih.gov
Table 1: Representative 1H and 13C NMR Data for this compound and Related Compounds
| Compound Name | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| This compound | 1H | CDCl₃ | 2.45 |
| 13C | CDCl₃ | 30.8, 191.5 | |
| Benzyl (B1604629) persulfide (BnSSH) | 1H (SH) | CD₂Cl₂ | 3.02 |
| Adamantyl persulfide (AdSSH) | 1H (SH) | CD₂Cl₂ | 2.70 |
| Trityl persulfide (TrtSSH) | 1H (SH) | CD₂Cl₂ | 2.75 |
Data sourced from publicly available spectral databases and literature. nih.govpitt.edu
The analysis of vicinal coupling constants (³J) in NMR spectra is a well-established method for determining the conformational preferences of molecules. researchgate.net The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the elucidation of the preferred conformations of flexible molecules in solution. nih.govacs.org
NMR spectroscopy is a key technique for assessing the reactivity of persulfides. nih.govnih.gov It can be used to monitor reactions in real-time, providing kinetic data and identifying reaction products. nih.govnih.gov For example, the reaction of isolated organic persulfides with various reactants can be followed by 1H or ³¹P{¹H} NMR spectroscopy to confirm the formation of products. nih.gov
The dual nucleophilic and electrophilic nature of persulfides can be investigated using NMR. nih.govacs.org Persulfides in their anionic form (RSS⁻) are potent nucleophiles, while in their neutral, protonated form (RSSH), they exhibit electrophilicity. nih.govacs.org NMR studies can help to understand how factors like steric bulk and electronic effects influence whether a persulfide will react via a transpersulfidation pathway or an H₂S-releasing pathway. acs.org For instance, the reaction of persulfides with reducing agents like triphenylphosphine (B44618) (PPh₃) can be monitored by ³¹P{¹H} NMR to observe the formation of S=PPh₃. chemrxiv.org
Analysis of Coupling Constants for Conformational Studies
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and investigating bonding in this compound and persulfides. chemrxiv.orgresearchgate.net The absorption of infrared radiation corresponds to the vibrational transitions within a molecule, providing a characteristic "fingerprint" spectrum. spectroscopyonline.com
For this compound, characteristic IR absorptions include the C=O stretching frequency. researchgate.net Changes in the vibrational spectra when moving from the vapor to condensed phases can be attributed to differences in the local environment of the carbonyl groups rather than the presence of multiple conformers. researchgate.net
Table 2: Key IR Absorption Frequencies for this compound and Persulfides
| Compound/Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| This compound | C=O stretch | ~1700 | researchgate.net |
| Alkyl/Aryl Persulfides | S-H stretch | ~2500 | researchgate.net |
| Thiols | S-H stretch | ~2570 | researchgate.net |
A key application of IR spectroscopy in the study of persulfides is the analysis of the S-H stretching vibration. nih.govresearchgate.net This absorption provides direct evidence for the presence of the persulfide functional group. The S-H stretch in persulfides is typically observed at a lower wavenumber (around 2500 cm⁻¹) compared to the corresponding stretch in thiols (around 2570 cm⁻¹). researchgate.net This shift to lower energy is consistent with a weaker S-H bond in persulfides, which in turn suggests that persulfides are more acidic than their thiol counterparts. researchgate.netnih.gov For example, a study of three different organic persulfides showed S-H stretches between 2490 and 2508 cm⁻¹, which were approximately 60 cm⁻¹ lower in energy than the parent thiols. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize this compound and persulfides. nih.govchemrxiv.org The absorption of UV-Vis light promotes electrons from lower to higher energy orbitals.
In the context of persulfides, UV-Vis spectroscopy can be used to monitor their formation and reactions. nih.gov For instance, the reaction of a persulfide with a base can be followed by monitoring the appearance of a peak attributed to the persulfide anion. nih.gov In alkaline solutions, persulfides exhibit an absorption maximum in the range of 335–340 nm. researchgate.net The formation of a persulfide from the reaction of potassium benzyl thiolate with elemental sulfur can be monitored by the disappearance of a polysulfide absorption and the emergence of a new transition corresponding to the persulfide at a maximum wavelength (λmax) of 373 nm. chemrxiv.org
The temperature can have a notable effect on UV-Vis spectra, causing shifts in band maxima and changes in intensity. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound and related compounds, MS provides valuable information about molecular weight and structure.
Electron ionization mass spectrometry (EI-MS) is a common method used for the analysis of this compound. nist.gov The mass spectrum of this compound (also known as dithis compound) shows a characteristic fragmentation pattern that aids in its identification. nist.gov The molecular weight of this compound is 118.154 g/mol . nist.gov Key peaks in the mass spectrum can be attributed to the molecular ion and various fragment ions. For instance, the top peak observed in the NIST library mass spectrum for dithis compound has a mass-to-charge ratio (m/z) of 43. nih.gov
Research on the modification of vegetable oils into sulfur-containing molecules for biobased lubricants has utilized mass spectrometry to characterize the resulting products. tandfonline.com In these studies, the reaction of methyl oleate (B1233923) and methyl linoleate (B1235992) with thioacetic acid yielded methyl (acetylthio)stearates and methyl bis(acetylthio)stearates. Mass spectrometry confirmed the expected molecular formulas of these products. tandfonline.com The fragmentation patterns observed were primarily due to the cleavage of carbon-sulfur bonds. tandfonline.com
Table 1: Key Mass Spectrometry Data for Dithis compound
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₄H₆O₂S | nist.gov |
| Molecular Weight | 118.154 | nist.gov |
| CAS Registry Number | 3232-39-1 | nist.gov |
| Top Peak (m/z) | 43 | nih.gov |
This table summarizes fundamental mass spectrometry information for dithis compound.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing large and thermally fragile molecules, including peptides and proteins. It has been employed in studies involving acetylated sulfur-containing compounds.
In research concerning the radical acetylation of amino acids, peptides, and proteins, ESI-MS, often coupled with capillary electrophoresis (CE), has been instrumental. scielo.br This combined technique, CE-ESI-MS/MS, allows for the separation and identification of acetylated products. scielo.br For example, it can distinguish between N-terminal and internal acetylation of lysine (B10760008) residues. scielo.br
ESI-MS has also been used to study the gas-phase coordination chemistry of metal ions with various ligands. acs.org In one study, the interaction of Be²⁺ ions with acetylacetone (B45752) resulted in the observation of several beryllium-containing ions, demonstrating the utility of ESI-MS in characterizing metal-ligand complexes. acs.org Furthermore, ESI-MS has been applied to analyze the products of reactions involving sulfur-containing biomolecules. For instance, it was used to identify sulfinamide cross-links in proteins, where the fragmentation patterns in ESI-MS/MS spectra provided characteristic cleavages of the nitrogen-sulfur bond, confirming the cross-linked structures. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds in complex mixtures.
In the study of the photooxidation of N-Acetyl-Methionine (N-Ac-Met), a model for the C-terminal methionine in β-amyloid, HRMS coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS) was crucial for analyzing the stable products. mdpi.comresearchgate.net This approach allowed for the elucidation of reaction pathways, such as deprotonation and decarboxylation, by identifying the unique products formed. mdpi.com The exact masses of diagnostic ions obtained from HRMS/MS experiments were key to proposing the structures of the photoproducts. mdpi.com
HRMS has also been used to characterize the products of UV-initiated reactions between thioacetic acid and methyl oleate or methyl linoleate, confirming the anticipated molecular formulas of the resulting methyl (acetylthio)stearates and methyl bis(acetylthio)stearates. tandfonline.com Additionally, in prebiotic chemistry simulations, untargeted ultrahigh-resolution mass spectrometry was used to analyze the complex mixture of products from reactions involving acetylene, carbon monoxide, and nickel sulfide, revealing a diversity of CHO and CHOS compounds. nih.gov
Table 2: High-Resolution MS/MS Data for N-Ac-Met Oxidation Products
| Photoproduct | m/z | Molecular Formula | Key Fragmentations | Reference |
|---|---|---|---|---|
| 1a and 1b | 400 | - | - | mdpi.com |
| 3 | 356.1326 | C₂₀H₂₂NO₃ | Loss of -HSCH₃, amide bond cleavage | mdpi.com |
This table presents data from the high-resolution mass spectrometry analysis of products from the photooxidation of N-Acetyl-Methionine.
Electrospray Ionization Mass Spectrometry (ESI-MS)
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal.
The crystal structure of dithis compound has been determined using single-crystal X-ray diffraction at 150 K. researchgate.net The compound crystallizes in the monoclinic space group P2(1)/n. The analysis revealed that the dithis compound molecule has a planar heavy-atom skeleton with an [sp,ap] conformation, and its dimensions in the crystal are similar to those in the gaseous phase. researchgate.net
XRD has also been essential in structural studies of enzymes involved in sulfur metabolism. For example, the crystal structure of O-acetylserine sulfhydrylase from Aeropyrum pernix K1 was determined to a resolution of 2.25 Å. researchgate.netrhea-db.org The crystals belonged to the space group P4212, P41212, P42212, or P43212. researchgate.net Such structural information is vital for understanding the enzyme's catalytic mechanism. Similarly, the crystal structures of thio-substituted N-acetyl N'-methylamide alanine (B10760859) derivatives have been determined by XRD, providing insights into their conformations and hydrogen bonding patterns. nih.gov
Table 3: Crystallographic Data for Dithis compound
| Parameter | Value | Reference |
|---|---|---|
| Temperature (K) | 150 | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2(1)/n | researchgate.net |
| a (Å) | 4.2230(7) | researchgate.net |
| b (Å) | 11.2105(17) | researchgate.net |
| c (Å) | 12.332(2) | researchgate.net |
| β (deg) | 94.544(16) | researchgate.net |
This table summarizes the crystallographic data for dithis compound as determined by X-ray diffraction.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This technique is used to study the thermal stability and decomposition of materials. etamu.edu
TGA can be performed under different atmospheres, such as inert (e.g., nitrogen) or oxidative (e.g., air), to investigate various thermal events like drying, decomposition, and oxidation. eltra.comcelignis.com In a typical TGA experiment, the sample is heated at a constant rate, and the weight loss is recorded. etamu.edu The resulting TGA curve, a plot of mass versus temperature, provides information about the temperatures at which different components of the sample volatilize or decompose. etamu.educelignis.com For example, TGA curves of iron(II) complexes with thiosemicarbazone ligands have been used to study their thermal decomposition under a nitrogen atmosphere. researchgate.net
The flexibility of TGA allows for the determination of various parameters in a single analysis by defining different temperatures and gas atmospheres for each step. alpharesources.com This makes it a valuable tool for characterizing a wide range of materials, from coals and plastics to inorganic compounds. alpharesources.com
Electron Spin Resonance (ESR) Techniques
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. researchgate.net
ESR has been used to study radiation-induced radicals in single crystals of N-acetyl-L-cysteine at 77 K. allenpress.com These studies identified two types of radicals. One was a sulfur radical of the type RCH₂S•, characterized by its principal g-values of 2.214, 2.006, and 1.990. allenpress.com This sulfur radical was found to be stable at room temperature. allenpress.com Further studies using ESR with ³³S hyperfine structure confirmed that the radicals produced at 77 K are monosulfide radicals. nih.gov
ESR is also a key technique for investigating the electronic structures of metal cofactors in enzymes. fu-berlin.de For instance, in the corrinoid/iron-sulfur protein involved in acetyl-CoA synthesis, ESR was used to characterize the [4Fe-4S]¹⁺ cluster in its reduced state, which exhibited two distinct signals corresponding to two different spin states of the cluster. nih.gov Advanced EPR techniques like ENDOR and HYSCORE are employed to gain deeper insights into the electronic structures of metal centers in metalloproteins. fu-berlin.de
Table 4: Principal g-values for the Sulfur Radical in N-Acetyl-L-Cysteine
| g-value | Value | Reference |
|---|---|---|
| g₁ | 2.214 | allenpress.com |
| g₂ | 2.006 | allenpress.com |
| g₃ | 1.990 | allenpress.com |
This table shows the principal g-values for the sulfur radical identified in irradiated N-acetyl-L-cysteine using ESR spectroscopy.
Applications of Acetyl Sulfide in Advanced Organic Synthesis
Role as a Synthetic Reagent
Acetyl sulfide (B99878) serves as a valuable precursor and reagent in several key synthetic transformations.
S-Sulfenylating Reagents for Thiols
Acetyl sulfide is a key component in the generation of S-sulfenylating reagents, particularly N-acetyl sulfenamides. These sulfenamides are synthesized through a copper-catalyzed S-amidation of thiols with dioxazolones. The resulting N-acetyl sulfenamides are highly effective for the S-sulfenylation of thiols, leading to the formation of unsymmetrical disulfides under mild reaction conditions. dntb.gov.uanih.govnih.gov This method is notable for its efficiency, broad applicability, and ability to produce sterically demanding disulfides that are otherwise difficult to access. dntb.gov.uanih.govnih.gov
The process involves the reaction of a thiol with an N-acetyl sulfenamide (B3320178), which acts as an electrophilic sulfur source. This reaction proceeds smoothly to yield the desired unsymmetrical disulfide and a corresponding amide byproduct. The stability and compatibility of N-acetyl sulfenamides with various functional groups make them superior to other sulfenylating reagents like sulfenyl chlorides. nih.gov
Thioester Analogs in Chemical Biology
Thioesters, such as acetyl-CoA, are central to many biochemical pathways, acting as activated acyl group carriers. wikipedia.orgacs.org In chemical biology, synthetic thioester analogs are crucial tools for studying these processes and for the synthesis of proteins and other biomolecules. acs.orgresearchgate.net this compound can be used to introduce the thioacetyl group, which can then be elaborated into more complex thioester analogs.
The synthesis of thioesters can be achieved through various methods, including the reaction of a thiol with a carboxylic acid in the presence of a dehydrating agent or the reaction of an acid chloride with a thiol salt. wikipedia.org Thioesters are more reactive than their oxygen-containing ester counterparts towards nucleophiles like amines and thiolates, a property that is exploited in native chemical ligation for protein synthesis. acs.org The unique reactivity of thioesters allows for chemoselective reactions, which are essential in the complex environment of biological systems. acs.org
Synthesis of Complex Organic Molecules
This compound plays a role in the synthesis of a variety of complex organic structures, from functional polymers to modified carbohydrates.
Construction of Topological and Functional Sulfur-Containing Polymers
Sulfur-containing polymers are a class of materials with unique optical, electronic, and mechanical properties. nih.govwiley.commdpi.com this compound can serve as a source of sulfur for the synthesis of poly(thioester)s and other sulfur-rich polymers. wiley.commdpi.com These polymers can be synthesized through various polymerization techniques, including multicomponent polymerizations and thiol-yne click polymerization. acs.orgresearchgate.net
The incorporation of sulfur atoms into the polymer backbone can significantly increase the refractive index of the material, making these polymers suitable for optical applications. nih.gov Furthermore, the presence of thioester linkages can impart specific functionalities and responsiveness to the polymers. The synthesis of these materials often involves the reaction of dithiols with diacyl chlorides or other activated dicarboxylic acid derivatives, where this compound can be a precursor to the necessary thiol functionalities.
Synthesis of Acylated Deoxy Glycosides
In carbohydrate chemistry, the synthesis of deoxy glycosides is a significant challenge. This compound, in the form of its thioacetate (B1230152) anion, is used as a nucleophile to introduce a sulfur functionality at a specific position on a sugar ring, which can then be removed to generate the deoxy sugar. frontiersin.org Specifically, the thioacetyl group can be introduced via substitution of a suitable leaving group on the carbohydrate scaffold. frontiersin.org
A one-pot method has been developed for the synthesis of acylated deoxy glycosides where a thioacetyl group is selectively deacetylated by hydrazine (B178648) hydrate, followed by desulfurization under UV light in the presence of a reducing agent. researchgate.net This approach allows for the efficient synthesis of 2-deoxy glycosides with controlled stereochemistry. researchgate.net However, the migration of the thioacetyl group can be a significant side reaction, leading to complex product mixtures. frontiersin.org Strategies to suppress this migration, such as the addition of a conjugate acid, have been developed to improve the yields of the desired sulfur-containing glycoside intermediates. frontiersin.org
Access to Sterically Demanding Disulfides
The synthesis of unsymmetrical disulfides, particularly those with significant steric hindrance, is a notable challenge in organic synthesis. researchgate.net Traditional methods often lead to mixtures of symmetrical and unsymmetrical products. The use of N-acetyl sulfenamides, derived from this compound, provides a powerful and mild method for the synthesis of these challenging molecules. dntb.gov.uanih.govnih.gov
The S-sulfenylation protocol using N-acetyl sulfenamides allows for the facile reaction between a thiol and the sulfenamide to form the desired unsymmetrical disulfide with high efficiency and selectivity. dntb.gov.uanih.govnih.gov This method has been shown to be effective for a wide range of thiols, including primary, secondary, and even tertiary thiols, which are notoriously difficult to incorporate into disulfide bonds using other methods. nih.gov The stability and ease of handling of the N-acetyl sulfenamide reagents are significant advantages over other highly reactive sulfenylating agents. nih.gov
Formation of Cyclic Sulfides
The application of this compound and its derivatives, such as potassium thioacetate (KSAc), provides a valuable pathway for the synthesis of cyclic sulfides, particularly small-ring systems like thietanes. This method typically involves a two-step sequence: the introduction of a thioacetate group into a suitable substrate, followed by an intramolecular cyclization.
The initial step involves the nucleophilic substitution of a leaving group in a difunctionalized alkane with a thioacetate anion. This reaction effectively installs the sulfur atom required for the subsequent ring-closing reaction. The resulting thioacetate intermediate is then subjected to basic conditions, which facilitates the deprotection of the thiol group. The in-situ generated thiolate anion subsequently undergoes an intramolecular nucleophilic attack, displacing the second leaving group and forming the cyclic sulfide ring.
A notable example of this strategy is the synthesis of thietane (B1214591) derivatives from di-substituted alkanes. In a specific application, a dimethanesulfonate precursor was utilized to construct a thietane ring fused to a sugar moiety. nih.gov The synthesis commenced with the selective displacement of one of the primary mesylate groups by potassium thioacetate, yielding the corresponding monothioacetate. nih.gov Subsequent treatment of this intermediate with a base induced the removal of the acetyl group and triggered the intramolecular SN2 cyclization to afford the desired thietane in high yield. nih.gov
This approach highlights the utility of this compound as a manageable and effective source of sulfur for the construction of cyclic thioethers, offering a reliable alternative to the direct use of more volatile and odorous thiols.
Below is a table summarizing the key steps and findings in a representative synthesis of a thietane derivative using this methodology.
| Step | Reactants | Reagents | Product | Yield (%) | Reference |
| 1 | 1,3-dimesylate | KSAc | Monothioacetate | 80 | nih.gov |
| 2 | Monothioacetate | Base | Thietane | 92 | nih.gov |
Emerging Research Areas and Future Directions
Supramolecular Chemistry and Acetyl Sulfide (B99878)
Supramolecular chemistry, which focuses on chemical systems composed of a discrete number of molecules, has found significant utility for acetyl sulfide and its corresponding thioacetate (B1230152) anion. The principles of molecular recognition and self-assembly are central to the applications of this compound in creating functional supramolecular structures.
The design of synthetic receptors for selective molecular recognition is a cornerstone of supramolecular chemistry. In this context, the thioacetate group serves as a valuable precursor for installing thiol functionalities into receptor molecules. These thiol groups are pivotal for creating binding sites for specific guests, particularly in the development of sensors.
Recent research has highlighted the use of thioacetate-terminated linkers in the design of fluorescent nanosensors. For instance, free-base porphyrins functionalized with these linkers have been assembled onto gold nanoparticles. conicet.gov.ar The thioacetate group facilitates the attachment to the gold surface, creating a stable sensor assembly. Such systems are designed for the detection of various biological molecules, where the supramolecular interactions between the host (the functionalized nanoparticle) and the guest (the target molecule) trigger a detectable signal, such as a change in fluorescence. conicet.gov.ar The development of these nanosensors is part of a broader effort to create new materials for nano-imaging and the detection of health-related biological events. conicet.gov.ar
Furthermore, the fundamental science of reversible sulfide binding is being explored with synthetic supramolecular receptors. While not directly employing this compound, research into receptors for the hydrosulfide (B80085) anion (HS⁻) using reversible hydrogen-bonding interactions informs the design of future sulfide sensors. nih.gov These studies provide a foundation for developing new chemical tools to understand the biological roles of sulfide and for the creation of advanced molecular recognition agents. nih.gov
Supramolecular catalysis leverages non-covalent interactions to create organized structures that can catalyze chemical reactions with high efficiency and selectivity, mimicking natural enzymes. mdpi.com this compound, in the form of thioacetate, has been directly implicated in novel supramolecular catalytic systems.
A notable example is the use of a supramolecular organic framework (SOF) as a recyclable heterogeneous photocatalyst. researchgate.netresearchgate.net Researchers have constructed a SOF through the self-assembly of cucurbit nih.govuril and a custom-synthesized monomer. researchgate.net This framework was successfully employed to catalyze the acetylation of amines using thioacetate as the acetyl source under visible light irradiation. researchgate.netresearchgate.net The porous and stable nature of the SOF allows it to encapsulate the reactants, facilitating the reaction in a controlled environment, much like an enzyme's active site. researchgate.net This approach highlights the potential for designing "green" catalytic systems that are both efficient and reusable. rsc.org
The broader field of supramolecular catalysis is inspired by enzymatic systems, which use molecular recognition to bind substrates and stabilize transition states. mdpi.com The development of such "chemzymes" or enzyme mimics is a major goal, and the incorporation of reactive groups like thiols (derived from thioacetates) is a common strategy. mdpi.com
The thioacetyl group is a key enabler in the bottom-up fabrication of molecular electronic devices and nanostructures. It serves as a protected form of a thiol, which is the preferred anchor group for attaching organic molecules to gold surfaces, a common material for electrodes in molecular electronics. diva-portal.org
The in-situ cleavage of the acetyl group to reveal the reactive thiol is a critical step in the self-assembly of molecules into functional devices. researchgate.netgoogle.com This process allows for the formation of stable, self-assembled monolayers (SAMs) on gold surfaces. Researchers have demonstrated that using acetyl-protected dithiols for SAM deposition can lead to well-ordered "standing up" monolayers, which is crucial for bridging metallic gaps in molecular circuits. acs.org
This strategy has been employed in the creation of various nano-molecular electronic devices (nanoMoEDs). diva-portal.org For example, molecules with acetyl-protected thiol end groups have been used to functionalize gold nanoparticles, which are then trapped in nanogaps between electrodes. diva-portal.org The acetyl group's cleavage results in the formation of a stable thiol-gold bond, completing the molecular bridge. diva-portal.org The electrical properties of these devices are then dictated by the nature of the bridging molecule, opening avenues for creating molecular switches and sensors. diva-portal.orgrsc.org This method of using a protected thiol allows for greater control over the assembly process, which is essential for the reproducible fabrication of single-molecule devices. google.com
Catalysis in Supramolecular Systems
This compound in Materials Science Research
In materials science, this compound and its derivatives are valuable precursors for synthesizing advanced materials, particularly sulfur-containing polymers and functionalized surfaces. myskinrecipes.com The thioacetate anion is an effective nucleophile for introducing sulfur into various molecular structures, which can then be used as building blocks for new materials. rsc.org
A significant area of research is the synthesis of thiol-end-functionalized polymers. Scientists have developed initiators for cationic ring-opening polymerization that carry a thioacetate group. nih.gov Using these initiators, they have successfully synthesized poly(2-oxazoline)s with a thioacetate group at one end. This thioacetate can then be easily cleaved to yield a terminal thiol group, which is available for further modification, allowing for the creation of a new generation of functional polymers through reactions like Michael addition. nih.gov
Additionally, thioacetates are used in the synthesis of complex organosulfur compounds that have potential applications in materials science. rsc.orgontosight.ai For instance, they are used as starting materials in the thiol-free, one-pot synthesis of sulfides and sulfoxides, which are important classes of compounds in materials chemistry. rsc.org The use of potassium thioacetate in these syntheses avoids the use of foul-smelling thiols, making the process more environmentally friendly. rsc.org The resulting sulfur-containing molecules can be used to develop materials with specific optical or electronic properties.
Interdisciplinary Research with Biological Systems
The interface between chemistry and biology offers fertile ground for the application of this compound, particularly in the design of systems that mimic biological processes.
Artificial enzymes, or synzymes, are synthetic molecules designed to replicate the catalytic efficiency and specificity of natural enzymes. slideshare.netwikipedia.org The thioacetyl group plays a crucial role in this field, primarily as a source for the thiol (-SH) group, which is central to the catalytic activity of many enzymes, such as cysteine proteases.
Researchers have designed and synthesized peptide-based enzyme mimics where the processes of acetylation and deacetylation are fundamental to their catalytic cycle. In mimics of cysteine proteases, a cysteine residue attacks a substrate, becoming acetylated in the process. ucl.ac.uk The subsequent deacetylation regenerates the catalyst for the next cycle. Understanding and controlling these steps are key to designing effective artificial enzymes. ucl.ac.uk
Furthermore, the synthesis of molecules intended to act as enzyme mimics often involves the use of thioacetic acid or potassium thioacetate to introduce the catalytically active thiol group. nih.govmdpi.com For example, a dithiolane precursor, 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid, is synthesized from potassium thioacetate and subsequently coupled to peptides. nih.gov The thioacetate groups are then deprotected to yield the active thiol-containing molecule. This approach allows for the precise placement of catalytic groups within a molecular scaffold, a key principle in the "design" approach to creating artificial enzymes. ucl.ac.uk These synthetic catalysts aim to combine a substrate binding site with a catalytic group to achieve catalysis through proximity effects, similar to natural enzymes. slideshare.net
Role in Redox Balance and Reactive Sulfur Species
Advanced Analytical Techniques for Reaction Monitoring
Understanding and optimizing reactions involving this compound requires sophisticated analytical methods capable of real-time monitoring of reactants, intermediates, and products. Modern analytical chemistry provides a powerful toolkit for elucidating the complex mechanisms often at play in sulfur chemistry.
A suite of techniques is available for mechanistic investigation and reaction monitoring. uvic.ca High-performance liquid chromatography (HPLC), often coupled with derivatization agents like monobromobimane (B13751) (MBB), is a sensitive and reliable method for detecting and quantifying bioavailable sulfides and persulfides. nih.gov For even greater specificity and structural information, mass spectrometry (MS) based methods are indispensable.
Techniques such as Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for the real-time analysis of reaction mixtures. uvic.canih.gov The use of Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes in tandem MS can facilitate the observation of catalytic intermediates and elucidate the relative rates of different steps in a catalytic cycle. uvic.caresearchgate.net This is particularly valuable for complex, multi-step syntheses where this compound might be an intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy remains a complementary and powerful tool, especially for monitoring the rate of product formation. uvic.ca
Table 2: Comparison of Advanced Analytical Techniques
| Technique | Principle | Application in Sulfur Chemistry | Advantages | Limitations | Reference(s) |
| HPLC with Fluorescence Detection | Chromatographic separation followed by detection of fluorescently tagged molecules (e.g., using MBB). | Quantitation of thiols, sulfides, and persulfides in biological and chemical samples. | High sensitivity (nM range), reliable for complex matrices. | Requires derivatization step, longer analysis time. | nih.govmdpi.com |
| LC-MS/MS | Chromatographic separation coupled with mass analysis of parent and fragment ions. | Identification and quantitation of specific metabolites and reaction products (e.g., sulfur mustard metabolites). | High sensitivity and selectivity, structural confirmation. | Requires sophisticated instrumentation. | nih.govresearchgate.net |
| PSI-ESI-MS | Direct infusion of reaction solution into a mass spectrometer for real-time analysis. | Monitoring catalytic intermediates and reaction kinetics. | Real-time data acquisition, minimal sample preparation. | Can be susceptible to matrix effects and contamination. | uvic.ca |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Monitoring product formation, structural elucidation of stable species. | Non-destructive, provides detailed structural information. | Lower sensitivity compared to MS, not ideal for transient species. | uvic.ca |
Challenges and Future Perspectives in this compound Research
Despite significant progress, research into this compound and its applications faces several challenges that also define the future directions of the field.
Challenges:
Synthesis and Handling: The synthesis of this compound has historically been challenging, with early methods suffering from low yields and the formation of byproducts like acetic acid. acs.org While modern methods have improved, achieving high selectivity and efficiency, particularly on a large scale, remains a focus. rsc.orgresearchgate.net Furthermore, the compound is moisture-sensitive and has lachrymatory properties, requiring careful handling. uni.edu
Mechanistic Complexity: Thioesters like this compound can exhibit dual reactivity, acting as both electrophiles and nucleophiles, which complicates reaction mechanisms and makes predictive control challenging. rsc.org
Biological Instability: The high reactivity that makes this compound interesting in biological contexts also makes it difficult to study. Its transient nature means it can be rapidly hydrolyzed or react with cellular components, making it difficult to distinguish the effects of the parent compound from its metabolic byproducts.
Future Perspectives:
Synthetic Innovation: There is a continuing drive to develop more robust, scalable, and sustainable synthetic methods. This includes the design of novel transition-metal catalysts and the exploration of metal-free reaction pathways to construct C-S bonds under milder conditions. rsc.orgmdpi.com
Materials Science: The application of this compound and related compounds in materials science is a promising frontier. Its ability to serve as a sulfur source could be exploited in the development of advanced sulfur-based polymers, coatings, and nanomaterials with unique optical and electronic properties. myskinrecipes.combritannica.com
Medicinal Chemistry: The design of novel this compound derivatives as therapeutic agents is a major area of future research. This includes the development of targeted H₂S-releasing prodrugs, new antimicrobial and anticancer agents, and modulators of cellular redox signaling pathways. tandfonline.comacs.org
Advanced Mechanistic Studies: The application of advanced real-time analytical techniques, combined with computational modeling, will be crucial for unraveling the intricate reaction pathways of this compound. A deeper mechanistic understanding will enable more rational design of both synthetic processes and biologically active molecules. uvic.canih.gov
Q & A
Q. How to structure a manuscript investigating this compound’s environmental fate to meet journal standards?
- Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) format. In Methods, detail synthesis, analytical protocols, and statistical tests. In Results, include processed data tables (e.g., degradation rates) and avoid raw data overload. Discuss limitations (e.g., detection limits of instruments) and compare findings with prior literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
